DL-Leucine-2-13C
Description
BenchChem offers high-quality DL-Leucine-2-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Leucine-2-13C including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-methyl(213C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-HOSYLAQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13CH](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60514734 | |
| Record name | (2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65792-32-7 | |
| Record name | (2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60514734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Sentinel Amino Acid: An In-Depth Technical Guide to α-[1-¹³C]Leucine in Metabolic Research
This guide serves as a comprehensive technical resource for researchers, clinicians, and professionals in drug development on the multifaceted applications of alpha-carbon labeled L-[1-¹³C]leucine as a stable isotope tracer. We will delve into the core principles, experimental designs, and data interpretation that underpin its use in unraveling the complexities of protein and amino acid metabolism in both health and disease.
Introduction: Why L-[1-¹³C]Leucine is a Superior Tracer for Protein Metabolism
Stable isotope-labeled amino acids are indispensable tools for dynamically tracking metabolic pathways in vivo.[1] Among these, L-[1-¹³C]leucine has emerged as a gold standard for several key reasons:
-
Essential Amino Acid: As an essential amino acid, leucine is not synthesized de novo in humans, simplifying the interpretation of kinetic data as its appearance in the systemic circulation is primarily from protein breakdown and dietary intake.[2]
-
Metabolic Fate: The ¹³C label on the alpha-carboxyl group is irreversibly lost as ¹³CO₂ during the oxidative decarboxylation of leucine's ketoacid, α-ketoisocaproate (KIC). This minimizes the risk of label recycling back into the amino acid pool, a common challenge with other tracers.[2]
-
Muscle Metabolism: Leucine is predominantly metabolized in skeletal muscle, the body's largest protein reservoir, making it an excellent tracer for studying muscle protein dynamics.[2]
-
Regulatory Role: Leucine and its metabolites, particularly KIC, play a direct regulatory role in protein turnover, notably through the activation of the mTORC1 signaling pathway, a central regulator of protein synthesis.[3][4][[“]]
This guide will explore the major applications of L-[1-¹³C]leucine, from whole-body protein turnover to targeted metabolic flux analysis, providing both the theoretical framework and practical insights for robust experimental design and execution.
Core Applications in Metabolic Research
The versatility of L-[1-¹³C]leucine allows for its application across a spectrum of metabolic research areas.
Quantifying Whole-Body Protein Turnover
A primary application of L-[1-¹³C]leucine is the measurement of whole-body protein synthesis, breakdown, and net balance. This is typically achieved using a primed, continuous intravenous infusion of the tracer to achieve an isotopic steady state in the plasma.[6][7][8]
Key Parameters Measured:
-
Leucine Flux (Turnover): The rate at which leucine enters the plasma pool from protein breakdown and dietary intake.
-
Leucine Oxidation: The rate at which leucine is irreversibly catabolized.
-
Non-Oxidative Leucine Disposal (NOLD): An estimate of the rate of whole-body protein synthesis, representing the amount of leucine from the plasma pool incorporated into proteins.[9]
The fundamental principle involves measuring the dilution of the infused L-[1-¹³C]leucine by unlabeled leucine entering the circulation from endogenous protein breakdown.
Experimental Workflow: Primed, Continuous Infusion for Whole-Body Protein Turnover
Caption: Workflow for whole-body protein turnover studies using L-[1-¹³C]leucine.
Measuring Muscle Protein Synthesis (MPS)
A significant advantage of L-[1-¹³C]leucine is its utility in directly measuring the fractional synthetic rate (FSR) of muscle proteins. This provides a more tissue-specific insight compared to whole-body measurements.
The methodology involves a primed, continuous infusion of L-[1-¹³C]leucine, followed by the collection of muscle biopsy samples. The incorporation of the tracer into muscle protein over time is then quantified.[10]
Step-by-Step Protocol for Muscle Protein FSR Measurement:
-
Subject Preparation: Subjects are typically studied after an overnight fast.
-
Tracer Infusion: A primed, continuous intravenous infusion of L-[1-¹³C]leucine is initiated as described for whole-body studies.
-
Muscle Biopsies: Two or more muscle biopsies are obtained from the same muscle (e.g., vastus lateralis) at different time points during the infusion.
-
Sample Processing:
-
The muscle tissue is immediately frozen in liquid nitrogen.
-
Proteins are precipitated and hydrolyzed to their constituent amino acids.
-
Amino acids are then purified.
-
-
Mass Spectrometry Analysis: The enrichment of ¹³C-leucine in the protein hydrolysate is determined using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) or other sensitive mass spectrometry techniques.[10]
-
Precursor Pool Enrichment: The isotopic enrichment of the precursor pool for protein synthesis (either plasma ¹³C-KIC or intracellular ¹³C-leucyl-tRNA) is also measured. Plasma ¹³C-KIC is often used as a surrogate for intracellular enrichment.[11]
-
FSR Calculation: The FSR is calculated using the formula:
FSR (%/h) = (E₂ - E₁) / (Eₚ * t) * 100
Where:
-
E₂ and E₁ are the ¹³C-leucine enrichments in muscle protein at two time points.
-
Eₚ is the mean enrichment of the precursor pool between the two time points.
-
t is the time in hours between the biopsies.
-
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the rates (fluxes) of metabolic reactions within a cell.[12][13] By introducing a ¹³C-labeled substrate like L-[1-¹³C]leucine and analyzing the isotopic enrichment in downstream metabolites, researchers can map the flow of carbon through central metabolic pathways.[1]
While glucose and glutamine are more common tracers for central carbon metabolism, ¹³C-leucine can provide specific insights into branched-chain amino acid (BCAA) catabolism and its contributions to pathways like the TCA cycle.[13][14]
Diagram: Leucine Catabolism and Entry into the TCA Cycle
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. karger.com [karger.com]
- 3. Effects of different doses of leucine ingestion following eight weeks of resistance exercise on protein synthesis and hypertrophy of skeletal muscle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. consensus.app [consensus.app]
- 6. Measurement of leucine metabolism in man from a primed, continuous infusion of L-[1-3C]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Sci-Hub: are you are robot? [sci-hub.fr]
- 9. Whole body protein turnover measured with 13C-leucine and energy expenditure in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Relationship of plasma leucine and alpha-ketoisocaproate during a L-[1-13C]leucine infusion in man: a method for measuring human intracellular leucine tracer enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 13. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Metabolic fate of leucine-2-13C vs leucine-1-13C
Metabolic Bifurcation: A Technical Guide to Leucine-1- C vs. Leucine-2- C Tracers
Executive Summary
In metabolic flux analysis and drug development, the choice between Leucine-1-
-
Leucine-1-
C is the industry standard for Whole Body Protein Turnover (WBPT) and oxidation rates . Its label is irreversibly lost as CO at the entry point of catabolism, providing a clean "flux" readout without recycling artifacts. -
Leucine-2-
C is the probe for anabolic fate and mitochondrial retention . Its label bypasses the initial decarboxylation, entering the Acetyl-CoA pool to label lipids, ketone bodies, and TCA cycle intermediates.
This guide dissects the mechanistic divergence of these tracers and provides validated protocols for their application in pre-clinical and clinical settings.
Part 1: Mechanistic Divergence & Carbon Mapping
To interpret tracer data, one must trace the atom. Leucine is a purely ketogenic branched-chain amino acid (BCAA). Its catabolism occurs primarily in skeletal muscle (transamination) and liver (oxidation).[1][2]
The Metabolic Fork
The critical differentiation occurs at the Branched-Chain
-
Reversible Transamination: Leucine enters the cell and is reversibly transaminated by BCAT (Branched-chain aminotransferase) to form
-Ketoisocaproate ( -KIC).[1][2] At this stage, both C1 and C2 labels are retained. -
Irreversible Decarboxylation (BCKDH):
-KIC enters the mitochondria. The BCKDH complex catalyzes the oxidative decarboxylation of -KIC to Isovaleryl-CoA.[1][2]-
Leucine-1-
C Fate: The C1 (carboxyl) atom is cleaved and released immediately asngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> CO . It leaves the metabolic pool. -
Leucine-2-
C Fate: The C2 (alpha) atom becomes the C1 (carbonyl) of Isovaleryl-CoA. It remains covalently bound to the CoA thioester and proceeds downstream.
-
Downstream Fate of Leucine-2- C
Following the retention of the C2 label in Isovaleryl-CoA, the pathway continues through
-
The Mapping: The Leucine-2-
C atom specifically maps to the C1 (carbonyl) position of Acetyl-CoA . -
TCA Cycle Entry: When [1-
C]Acetyl-CoA condenses with Oxaloacetate, the label enters the TCA cycle.[3] Crucially, during the first turn of the TCA cycle, the carboxyl carbons released as CO originate from Oxaloacetate, not Acetyl-CoA. Therefore, the Leucine-2- C label is retained in the body significantly longer than the C1 label, incorporating into glutamate, glutamine, and lipids.
Pathway Visualization
The following diagram illustrates the atomic divergence.
Caption: Divergent fates of Leucine tracers. Red arrow indicates the loss of C1 as CO2. Blue arrow indicates the retention of C2 into the Acetyl-CoA pool.
Part 2: Applications & Experimental Strategy
Leucine-1- C: The Oxidation Standard
Use this tracer when your primary endpoints are Protein Synthesis Rate or BCAA Oxidation .
-
Why: Because the label is lost immediately upon oxidation, there is no "re-entry" of the label into the precursor pool via the TCA cycle. This simplifies the mathematical modeling of protein kinetics.
-
Key Readout: Breath
CO enrichment (measured by IRMS) combined with plasma enrichment. -
Target Metric:
(Rate of Appearance) and Oxidation Rate.
Leucine-2- C: The Anabolic Probe
Use this tracer when studying Lipid Synthesis , Ketogenesis , or Mitochondrial Anaplerosis .
-
Why: The label enters the Acetyl-CoA pool.[4] By isolating specific downstream metabolites (e.g., Palmitate, Cholesterol, Glutamate), you can measure the contribution of leucine carbon to these pools.
-
Key Readout: Isotopomer analysis of fatty acids or TCA intermediates via GC-MS or NMR.
-
Caveat: Do not use this for simple oxidation rates, as the label retention in the TCA cycle (approx. 42% retention relative to C1) leads to underestimation of oxidation if measured solely by breath CO
.
Part 3: The Reciprocal Pool Model Protocol
A critical concept in Leucine kinetics is the Reciprocal Pool Model . Measuring plasma Leucine enrichment (
The Solution: Measure Plasma
Protocol: Primed Constant Infusion (Human/Large Animal)
Objective: Achieve isotopic steady state to measure Whole Body Protein Turnover (WBPT).
Step 1: Preparation
-
Tracer: L-[1-
C]Leucine (99 atom%). -
Sterility: Dissolve in sterile 0.9% saline. Pass through 0.22
m filter. -
Concentration: Typically 4–6 mg/mL (solubility limit is ~24 mg/mL, keep well below).
Step 2: Dosing Calculation
-
Prime Dose (Bolus): Required to instantly raise the pool enrichment.
-
Standard: 1.0 mg/kg body weight.
-
Bicarbonate Prime: If measuring oxidation (breath), inject NaH
CO (0.1 mg/kg) to prime the bicarbonate pool, otherwise equilibrium takes hours.
-
-
Infusion Rate:
-
Standard: 1.0 mg/kg/hour (approx. 16
mol/kg/h). -
Duration: 3–4 hours to reach steady state.
-
Step 3: Sampling Workflow
-
Baseline (t=0): Collect Breath (into vacutainer) and Plasma (heparinized) before tracer starts to determine background abundance.
-
Infusion: Start pump immediately after bolus.
-
Plateau Sampling: Collect samples every 15 mins during the final hour (e.g., t=180, 195, 210, 240 min).
Analytical Workflow (GC-MS)
To measure
-
Derivatization:
-KIC is unstable. It must be derivatized.-
Method: Quinoxalinol-TMS derivative.[9]
-
Reagent: o-Phenylenediamine (reacts with keto group) followed by BSTFA (silylation).
-
-
GC-MS Monitoring:
-
Leucine (N-acetyl-n-propyl): Monitor m/z 216 (M) and 217 (M+1).
- -KIC (Quinoxalinol-TMS): Monitor m/z 232 (M) and 233 (M+1).
-
-
Calculation:
Where:- = infusion rate
- = enrichment of infusate
- = enrichment of plasma KIC (at plateau)
Part 4: Data Interpretation & Troubleshooting
Comparative Utility Table
| Feature | Leucine-1- | Leucine-2- |
| Primary Use | Protein Turnover, Oxidation Rates | Lipid/Sterol Synthesis, TCA Flux |
| Metabolic Fate | Lost as CO | Retained in Acetyl-CoA |
| Breath Test Utility | High (Direct measure of oxidation) | Low (Underestimates oxidation) |
| Mass Shift (MS) | M+1 (Leucine), M+1 (KIC) | M+1 (Leucine), M+1 (Acetyl-CoA deriv) |
| Cost | Generally lower | Generally higher |
Common Pitfalls
-
The "Leucine Gradient" Error: Relying on plasma Leucine enrichment instead of KIC enrichment typically results in a 20-30% underestimation of protein synthesis rates. Always use KIC as the precursor surrogate.
-
Isotope Recycling (2-
C): When using 2- C, the label eventually randomizes in the TCA cycle. If you are analyzing glutamate isotopomers, you must account for the dilution from unlabeled Acetyl-CoA entering from fatty acid oxidation or glycolysis. -
Background Enrichment: In 1-
C breath tests, variations in natural background C (due to diet, e.g., corn vs. wheat) can skew results. Always subtract the baseline (t=0) sample value.
Visualizing the Reciprocal Pool
The validity of the KIC measurement relies on the rapid transport shown below.
Caption: The Reciprocal Pool Model. Plasma KIC (Green) equilibrates rapidly with Intracellular Leucine (Red), making it a better proxy for the protein synthesis precursor than Plasma Leucine.
References
- Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard text for tracer methodology).
-
Matthews, D. E., et al. (1982). "Regulation of leucine metabolism in man: a stable isotope study." Science, 214(4525), 1129-1131. Link
-
Schwenk, W. F., et al. (1985). "Use of reciprocal pool specific activities to model leucine metabolism in humans." American Journal of Physiology-Endocrinology and Metabolism, 249(6), E646-E650. Link
-
Cybulski, J. D., et al. (2023).[10] "Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers." STAR Protocols, 4(3), 102506.[10][11] Link
-
Vaisman, N., et al. (2005). "Recovery of 13CO2 from infused [1-13C]leucine and [1,2-13C2]leucine in healthy humans." American Journal of Physiology-Endocrinology and Metabolism, 289(2), E290-E296. Link
Sources
- 1. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. portlandpress.com [portlandpress.com]
- 6. bayes.wustl.edu [bayes.wustl.edu]
- 7. scilit.com [scilit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Analysis of (1-13C)leucine and (13C)KIC in plasma by capillary gas chromatography/mass spectrometry in protein turnover studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using ¹³C compound-specific stable isotopic tracers | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 11. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
DL-Leucine-2-13C CAS number and PubChem CID
Technical Guide: DL-Leucine-2-13C (CAS 65792-32-7) [1]
Executive Summary
DL-Leucine-2-13C is a stable isotope-labeled, racemic amino acid variant used extensively as an internal standard in mass spectrometry and a structural probe in solid-state Nuclear Magnetic Resonance (NMR). Distinguished by the incorporation of a Carbon-13 atom at the
This guide provides a comprehensive technical breakdown of DL-Leucine-2-13C, covering its chemical identity, synthesis via the Strecker mechanism, and validated experimental protocols for its application in proteomic and metabolomic research.
Chemical Identity & Physicochemical Properties
The following table consolidates the specific identifiers and properties for the racemic 2-13C labeled isotopologue. Researchers must distinguish this from the L-isomer (CAS 201612-66-0) to ensure experimental validity in chiral-sensitive assays.
| Property | Data |
| Compound Name | DL-Leucine-2-13C |
| Systematic Name | (RS)-2-Amino-4-methyl[2-13C]pentanoic acid |
| CAS Number | 65792-32-7 |
| PubChem CID | 13000948 |
| Molecular Formula | C |
| Molecular Weight | 132.17 g/mol (Labeled) vs 131.17 g/mol (Unlabeled) |
| Isotopic Purity | Typically |
| Appearance | White crystalline powder |
| Solubility | Soluble in water (24 g/L at 20°C), dilute HCl; slightly soluble in ethanol |
| pKa Values |
Synthesis & Production: The Strecker Mechanism
The industrial and laboratory-scale production of DL-Leucine-2-13C primarily utilizes the Strecker Synthesis . This pathway is preferred for generating racemic mixtures (DL) efficiently. To specifically label the C2 (
Mechanistic Causality
-
Precursor Selection: The carbon skeleton of leucine requires isovaleraldehyde (3-methylbutanal). To place the
C at the C2 position of the final amino acid, the aldehyde carbonyl carbon must be labeled. Thus, [1-13C]Isovaleraldehyde is the requisite starting material. -
Imine Formation: The labeled aldehyde reacts with ammonia (or ammonium chloride) to form a labeled imine intermediate.
-
Nucleophilic Addition: Cyanide (supplied as NaCN or KCN) attacks the imine carbon. Since the cyanide carbon becomes the carboxyl group (C1), unlabeled cyanide is used.
-
Hydrolysis: The resulting aminonitrile is hydrolyzed under acidic conditions to yield the free amino acid.
Synthesis Workflow Diagram
Figure 1: Strecker synthesis pathway for DL-Leucine-2-13C. The 13C label originates from the aldehyde precursor and is retained at the alpha-carbon position.
Applications in Research
Internal Standard for Mass Spectrometry (GC-MS / LC-MS)
DL-Leucine-2-13C serves as an ideal internal standard (IS) for quantifying Leucine levels in biological fluids.
-
Why DL? While biological systems contain L-Leucine, the DL-labeled standard is often more cost-effective. In non-chiral MS methods (where enantiomers are not separated), the mass shift (+1 Da) allows the IS to co-elute with the analyte while being spectrally distinct.
-
Mass Shift Utility: The M+1 shift is sufficient for resolution on high-resolution instruments, though M+6 (all carbons labeled) is sometimes preferred to avoid overlap with natural isotope abundance envelopes. However, 2-13C is specific for backbone NMR studies.
Solid-State NMR and Structural Biology
In solid-state NMR, racemic mixtures (DL) can crystallize in centrosymmetric space groups (e.g., P21/c), which differ from the chiral P21 space group of pure L-Leucine.
-
Dipolar Coupling: The [2-13C] label provides a specific probe for the backbone geometry (
and angles) when coupled with 15N labeling. -
Racemic Crystallography: Researchers use DL-Leucine-2-13C to study how chirality influences peptide self-assembly and amyloid fibril formation.
Experimental Protocols
Protocol A: Sample Preparation for GC-MS Quantitation
Objective: To quantify free Leucine in plasma using DL-Leucine-2-13C as an Internal Standard.
Reagents:
-
DL-Leucine-2-13C (IS solution, 1 mM in 0.1 M HCl)
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
-
Acetonitrile (ACN)
Workflow:
-
Spiking: Aliquot 50
L of plasma into a microcentrifuge tube. Add 10 L of DL-Leucine-2-13C IS solution. Vortex for 10 seconds. -
Protein Precipitation: Add 200
L of ice-cold Acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins. -
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Derivatization: Transfer supernatant to a glass vial. Evaporate to dryness under nitrogen stream at 60°C.
-
Reconstitution: Add 50
L of Acetonitrile and 50 L of MTBSTFA. Cap and incubate at 70°C for 30 minutes. -
Analysis: Inject 1
L into GC-MS. Monitor ions for Leucine-tBDMS derivative (m/z 200 for unlabeled, m/z 201 for 2-13C labeled).
Protocol B: Incorporation for Solid-State NMR
Objective: To prepare a crystalline sample for determining chemical shift anisotropy (CSA).
-
Dissolution: Dissolve 100 mg of DL-Leucine-2-13C in 5 mL of warm distilled water (60°C).
-
Recrystallization: Allow the solution to cool slowly to room temperature over 4 hours, then place in a 4°C refrigerator overnight.
-
Filtration: Collect crystals via vacuum filtration using a sintered glass funnel.
-
Drying: Dry crystals in a desiccator over P
O for 24 hours. -
Packing: Pack the dry microcrystalline powder into a 4 mm ZrO
MAS (Magic Angle Spinning) rotor. -
Measurement: Acquire
C CPMAS spectra at 10 kHz spinning speed. The C2 signal will appear distinct from natural abundance signals due to 99% enrichment.
References
-
PubChem. Compound Summary for CID 13000948 (DL-Leucine-2-13C). National Center for Biotechnology Information. Retrieved from [Link]
-
Davis, R. & Schwan, A.L. (2013). Strecker Synthesis of Amino Acids. Comprehensive Organic Synthesis II. Elsevier. Retrieved from [Link]
Sources
Methodological & Application
High-Fidelity Protocol for Chiral Resolution of DL-Leucine-2-13C
Executive Summary & Rationale
This application note details the resolution of DL-Leucine-2-13C into its enantiomerically pure L- and D-forms. Unlike standard amino acid resolution, working with stable isotopes (specifically 2-13C) demands a protocol that prioritizes atom economy and isotopic conservation .
While diastereomeric crystallization is a classical approach, it suffers from lower yields and potential co-crystallization impurities. Therefore, this protocol utilizes Enzymatic Kinetic Resolution using Aminoacylase I.[1] This method is chosen for its:
-
Stereospecificity: Acylase I exclusively hydrolyzes the L-enantiomer amide bond.
-
Scalability: Applicable from milligram to gram-scale isotopic synthesis.
-
Recovery: Allows for near-quantitative recovery of the unreacted D-isomer, which is critical for expensive isotopic starting materials.
Materials & Equipment
Reagents
| Reagent | Grade/Spec | Purpose |
| DL-Leucine-2-13C | >99% Isotopic Enrichment | Starting Material |
| Acetic Anhydride | ACS Reagent, ≥98.0% | N-Acetylation agent |
| Aminoacylase I | From Aspergillus melleus or oryzae | Hydrolysis catalyst (>30,000 U/g) |
| Dowex® 50W-X8 | H+ form, 200-400 mesh | Cation exchange resin for separation |
| Cobalt(II) Chloride | CoCl₂[1][2][3][4][5][6][7][8][9][10]·6H₂O (mM levels) | Enzyme cofactor/activator |
| Sodium Hydroxide | 2M and 6M solutions | pH adjustment |
| Hydrochloric Acid | 6M and 1M solutions | Hydrolysis and pH adjustment |
Equipment
-
Polarimeter (Sodium D line, 589 nm)[11]
-
High-Performance Liquid Chromatography (HPLC) with Chiral Column (e.g., Crownpak CR(+))
-
Rotary Evaporator[1]
-
pH Stat or high-precision pH meter
-
Lyophilizer
Experimental Workflow Overview
The process follows a linear "Protect-Select-Separate" logic. The racemic amine is first neutralized (protected) to prevent non-specific binding. The enzyme then selectively "unlocks" the L-isomer. Finally, ion exchange chromatography exploits the charge difference between the free amine (L) and the blocked amide (D).
Figure 1: Workflow for the resolution of DL-Leucine-2-13C. Blue indicates starting material, Yellow intermediates, Green the target L-isomer, and Red the D-isomer recovery path.
Detailed Protocol
Phase 1: N-Acetylation of DL-Leucine-2-13C
Objective: To block the amine group, creating a substrate suitable for Acylase I.
-
Dissolution: Dissolve 10 mmol (approx. 1.32 g) of DL-Leucine-2-13C in 10 mL of 2M NaOH.
-
Cooling: Place the vessel in an ice bath (0-4°C). The reaction is exothermic; temperature control prevents side reactions.
-
Acetylation:
-
Add 12 mmol (1.2 eq) of acetic anhydride dropwise over 20 minutes.
-
Simultaneously add 2M NaOH to maintain pH > 10.
-
Scientific Insight: Maintaining high pH is crucial. If the pH drops below 9, the amine becomes protonated (
) and nucleophilicity decreases, halting the acetylation.
-
-
Completion: Stir for 1 hour at room temperature. Acidify to pH 2.0 with concentrated HCl to precipitate N-Acetyl-DL-Leucine (if concentration allows) or extract with ethyl acetate.
-
Preparation for Enzyme: Evaporate solvent. Redissolve the N-Acetyl-DL-Leucine residue in water and adjust pH to 7.5 with dilute LiOH or NaOH.
Phase 2: Enzymatic Hydrolysis
Objective: Stereoselective cleavage of the acetyl group from the L-isomer only.
-
Buffer Setup: To the substrate solution (approx. 0.1 M concentration), add Cobalt Chloride (
) to a final concentration of 0.5 mM.-
Note:
acts as an activator for Acylase I, stabilizing the active site geometry.
-
-
Enzyme Addition: Add Acylase I (approx. 10-15 mg per gram of substrate, depending on specific activity).
-
Incubation: Incubate at 37°C with gentle stirring.
-
Monitoring: Monitor the reaction via HPLC or by checking the pH. As hydrolysis proceeds, free carboxylic acid is released, lowering the pH. Use a pH-stat to maintain pH 7.5 using 0.5M NaOH.
-
Termination: The reaction is complete when base consumption plateaus (typically 24-48 hours). Heat to 60°C for 10 minutes to denature the enzyme (optional if using immobilized enzyme) and filter.
Phase 3: Separation (Ion Exchange Chromatography)
Objective: Isolate the free L-Leucine from the unreacted N-Acetyl-D-Leucine.
Mechanism: At pH 1.5 - 2.0:
-
L-Leucine-2-13C exists as a cation (
). It binds to the resin. -
N-Acetyl-D-Leucine-2-13C exists as a neutral species or weak anion (
). It does not bind .
Protocol:
-
Column Prep: Pack a column with Dowex 50W-X8 (H+ form). Wash with water.
-
Loading: Acidify the enzymatic reaction mixture to pH 1.5 using HCl. Load onto the column.[12][13]
-
Elution 1 (D-Isomer): Wash the column with 2-3 bed volumes of distilled water (pH 2).
-
Result: The flow-through contains N-Acetyl-D-Leucine-2-13C . Collect this fraction for Phase 4.
-
-
Elution 2 (L-Isomer): Elute the bound L-Leucine using 1.5M NH₄OH .
-
Result: The pH rise deprotonates the ammonium group, releasing L-Leucine-2-13C .
-
-
Finishing L-Leucine: Evaporate the ammonia fractions to dryness. Recrystallize from water/ethanol to remove trace salts.
Phase 4: Recovery of D-Leucine-2-13C
Objective: Hydrolysis of the N-acetyl group to yield free D-Leucine.
-
Take the flow-through fraction from Phase 3.
-
Add HCl to reach a concentration of 2M.
-
Reflux for 2-3 hours.
-
Evaporate to dryness to remove acetic acid and HCl.
-
Redissolve in water and neutralize to the isoelectric point (pH ~6.0) to crystallize D-Leucine-2-13C.
Quality Control & Validation
| Test | Acceptance Criteria | Method Ref |
| Enantiomeric Purity | >99% ee (L-isomer) | Chiral HPLC (Crownpak CR(+), pH 1.5 HClO₄) |
| Isotopic Enrichment | Matches starting material (e.g., 99 atom% 13C) | 1H-NMR / 13C-NMR (Shift at C2 approx 53 ppm) |
| Optical Rotation | 6M HCl, c=2 (Greenstein & Winitz) | |
| Chemical Purity | Single spot (Ninhydrin +) | TLC (BuOH:AcOH:H2O 4:1:1) |
Troubleshooting Guide
-
Low Yield of L-Isomer: Enzyme may be deactivated by trace heavy metals or incorrect pH. Ensure Co2+ is present and pH is strictly 7.0-8.0.
-
Incomplete Separation: If L-Leucine leaks into the D-fraction, the loading pH was likely too high (> pH 2.5). Ensure the load is acidic.
-
Racemization: Avoid heating the N-acetylated derivatives in strong base. Acetylation must be done in an ice bath.[6]
References
-
Greenstein, J. P., & Winitz, M. (1961).[10] Chemistry of the Amino Acids. Vol. 3. New York: John Wiley & Sons.[10] (The foundational text for amino acid resolution).[9][13][14]
-
Chibata, I., et al. (1976). "Enzymatic Production of L-Amino Acids." Methods in Enzymology, 44, 746-759. Link
-
BenchChem. (2025).[1][6] "Application Notes and Protocols for the Enzymatic Resolution of DL-Isoleucine." (Adapted for Leucine structural analogs). Link
-
MacDonald, J. C. (1969).[11] "Method for the accurate determination of specific rotation.[11] Specific rotation of valine and leucine."[11] Canadian Journal of Chemistry, 47(15), 2739-2746. Link[11]
- Barrie, A., & Prosser, S. J. (1996). "Automated Analysis of 13C/12C Ratios in Biological Samples." Mass Spectrometry of Soils, 41-60.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. CN102617384A - Preparation method and application of N-acyl-DL-leucine - Google Patents [patents.google.com]
- 4. US4562152A - Process for obtaining pure L-leucine - Google Patents [patents.google.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | ISEF [isef.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Greenstein, J.P. and Winitz, M. (1961) Chemistry of the Amino Acids. John Wiley & Sons, New York, 763. - References - Scientific Research Publishing [scirp.org]
- 11. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 12. 193.16.218.141 [193.16.218.141]
- 13. journal.uni-mate.hu [journal.uni-mate.hu]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
Application Note: Precision Mitochondrial Fluxomics using Leucine-2-13C
Abstract & Strategic Rationale
Metabolic Flux Analysis (13C-MFA) is the gold standard for quantifying intracellular reaction rates.[1][2] While [U-13C]Glucose and [U-13C]Glutamine are the workhorses of central carbon metabolism, they often lack the resolution required to isolate mitochondrial oxidation from cytosolic glycolysis or to quantify specific anaplerotic inputs.
Leucine-2-13C is a specialized tracer designed for high-precision mitochondrial interrogation. Unlike glucose, leucine is strictly ketogenic in mammals; it bypasses glycolysis and enters the TCA cycle exclusively via Acetyl-CoA. This application note details the protocol for using Leucine-2-13C to quantify mitochondrial function, specifically decoupling TCA cycle flux from glycolytic noise—a critical requirement in cancer metabolism (Warburg effect) and immunometabolism studies.
Mechanistic Basis: The Atom Mapping Logic
To interpret the data, one must understand the fate of the labeled carbon. The specificity of Leucine-2-13C arises from its unique catabolic pathway.
The Pathway to Acetyl-CoA
Leucine is catabolized in the mitochondria. The Leucine-2-13C (labeled at the
-
Transamination: Conversion to
-Ketoisocaproate (KIC). The label remains at C2. -
Oxidative Decarboxylation (BCKDH): Loss of C1 as CO2. The original C2 (labeled) becomes the C1 (carbonyl) of Isovaleryl-CoA.
-
Downstream Processing: Through a series of steps (dehydrogenation, carboxylation, hydration), Isovaleryl-CoA is converted to HMG-CoA.
-
Lysis: HMG-CoA Lyase cleaves HMG-CoA into Acetyl-CoA and Acetoacetate.
-
Crucial Detail: The C1 of Isovaleryl-CoA becomes the C1 (Carbonyl) of Acetyl-CoA .
-
TCA Cycle Entry
The resulting Acetyl-CoA [1-13C] condenses with Oxaloacetate (OAA) to form Citrate [5-13C] .
-
First Turn Retention: The labeled carbon is retained through the decarboxylation steps of the first TCA turn (Isocitrate DH and
-KG DH remove carbons derived from OAA, not Acetyl-CoA). -
Symmetry: Succinate is symmetric; the label scrambles, creating a distinct M+1 signature in Malate and Fumarate.
Pathway Visualization
The following diagram illustrates the atom transition, confirming why Leucine-2-13C is a clean probe for Acetyl-CoA entry.
Figure 1: Atom mapping of Leucine-2-13C. Note the shift of the label from the C2 position in Leucine to the C1 (carbonyl) position in Acetyl-CoA.
Experimental Protocol
This protocol is optimized for adherent mammalian cells (e.g., HEK293, HeLa, Cancer lines) using GC-MS, which offers superior separation of TCA intermediates compared to standard LC-MS methods.
Materials & Reagents
-
Tracer: L-Leucine [2-13C] (99% enrichment).
-
Base Media: DMEM or RPMI deficient in Leucine (Custom order or kit).
-
Serum: Dialyzed FBS (Critical: Standard FBS contains unlabeled leucine which dilutes the tracer).
-
Quenching Solution: 80% Methanol (pre-chilled to -80°C).
-
Internal Standard: Norvaline or U-13C-Glutamate (added during extraction).
Experimental Workflow
| Phase | Step | Action | Causality/Notes |
| I. Prep | 1 | Adaptation | Pass cells 2x in media with Dialyzed FBS (unlabeled) to adapt to serum conditions. |
| 2 | Seeding | Seed cells in 6-well plates. Target 70-80% confluency at time of extraction. | |
| II. Labeling | 3 | Wash | Wash cells 2x with warm PBS to remove residual unlabeled Leucine. |
| 4 | Pulse | Add media containing Leucine-2-13C (0.4 - 0.8 mM) . | |
| 5 | Duration | Incubate for 12-24 hours for Isotopic Steady State (ISS). | |
| III. Extraction | 6 | Quench | Quickly aspirate media; wash 1x with saline; add 1 mL -80°C 80% MeOH . |
| 7 | Scrape | Scrape cells on dry ice. Transfer to tubes. | |
| 8 | Cycle | Vortex 1 min; Freeze-thaw (LN2 / 37°C) x3 to lyse mitochondria. | |
| 9 | Clarify | Centrifuge 15,000 x g, 10 min, 4°C. Collect supernatant. | |
| IV. Analysis | 10 | Derivatize | Dry supernatant. Add MOX (Methoxyamine) then MTBSTFA (TBDMS derivatization). |
| 11 | GC-MS | Analyze on single-quad or triple-quad MS (SIM mode). |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for 13C-MFA.
Data Analysis & Interpretation
Mass Isotopomer Distribution (MID)
Data should be corrected for natural abundance (using software like IsoCor or Metran).
-
Expected Pattern:
-
M+0: Unlabeled (from pre-existing pools or unlabeled anaplerosis).
-
M+1: Derived from Leucine-2-13C (via Acetyl-CoA [1-13C]).
-
M+2: Not expected from Leucine alone (unless extensive recycling occurs). If M+2 is high, check for contamination or alternative pathways.
-
Calculation of Fractional Enrichment
To quantify the contribution of Leucine to the Acetyl-CoA pool:
Note: This assumes Leucine is the sole source of labeled Acetyl-CoA.
Self-Validating Checks (Trustworthiness)
-
Leucine Enrichment Check: Measure the intracellular Leucine M+1. It should match the media enrichment (~99%) if uptake is efficient. If intracellular Leucine is only 50% labeled, proteolysis (protein breakdown) is diluting the pool.
-
M+2 Absence: In the first turn of the TCA cycle, Leucine-2-13C should NOT generate M+2 Citrate. Presence of M+2 indicates tracer impurity or complex recycling requiring advanced modeling.
References
-
Metallo, C. M., et al. (2012). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link
- Citation for: Comparison of Glucose vs. Glutamine vs. Leucine tracers.
-
Antoniewicz, M. R. (2018). "A guide to 13C metabolic flux analysis for the cancer biologist." Experimental & Molecular Medicine.[5] Link
-
Citation for: General MFA methodology and modeling assumptions.[2]
-
-
Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: A review and future perspectives." Metabolic Engineering. Link
- Citation for: Best practices in data reporting and n
-
Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Comprehensive metabolic modeling of multiple 13C-isotopomer data sets to study metabolism in perfused working hearts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Backbone Assignment Using DL-Leucine-2-13C
Topic: DL-Leucine-2-13C NMR Backbone Assignment Techniques Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Structural Biologists, and Drug Discovery Scientists
Executive Summary & Strategic Rationale
In the structural characterization of high-molecular-weight proteins (>25 kDa) or intrinsically disordered proteins (IDPs), spectral crowding often renders uniform
Why DL-Leucine-2-13C?
-
Spectral Simplification: By labeling only Leucine residues (approx. 9% of proteome), we dramatically reduce spectral complexity, creating distinct "anchor points" for assignment.
-
Backbone Conformation Probes: The 2-
C ( ) site is the critical node for backbone connectivity ( ). -
Solid-State NMR (ssNMR) Utility: In ssNMR, uniform labeling leads to "dipolar truncation," where strong one-bond C-C couplings mask longer-range interactions. 2-
C labeling eliminates the strong dipolar coupling, allowing for precise measurement of Chemical Shift Anisotropy (CSA) tensors to determine backbone torsion angles ( ). -
Cost Efficiency: DL-racemates are significantly more affordable than pure L-isomers. While E. coli selectively utilizes the L-isomer, the D-isomer is generally inert in the media, making this a cost-effective route for large-scale screening.
Biological Protocol: Selective Incorporation in E. coli
Challenge: E. coli biosynthetic pathways can scramble isotopic labels. Leucine can be converted into other branched-chain amino acids (Valine, Isoleucine) via transamination if not controlled. Solution: Use of auxotrophic strains or "scrambling suppression" supplements.[1][2]
Materials
-
Isotope: DL-Leucine-2-13C (99%
C). -
Host Strain: E. coli BL21(DE3) (Standard) or DL39 (Auxotrophic for Leu/Val/Ile - Recommended for zero scrambling).
-
Base Media: M9 Minimal Media (Isotope-free glucose,
NH Cl).
Step-by-Step Protocol
Step 1: Pre-Culture & Adaptation
-
Inoculate a single colony into 5 mL LB media. Grow for 6 hours at 37°C.
-
Pellet cells (3000 x g, 10 min) and wash 2x with M9 salt solution to remove rich media traces.
-
Resuspend in 50 mL M9 Minimal Media containing unlabeled L-Leucine (50 mg/L) to adapt cells to minimal conditions. Grow overnight.
Step 2: Production Culture Setup (1 Liter)
-
Prepare 1L of M9 Minimal Media containing:
-
NH
Cl (1 g/L) – Essential for HNCA correlation. -
Unlabeled Glucose (4 g/L).
-
Scrambling Suppression Mix: L-Valine (100 mg/L), L-Isoleucine (100 mg/L). Adding these prevents the cell from breaking down the labeled Leucine to synthesize Val/Ile.
-
NH
-
Inoculate with overnight culture to OD
. -
Incubate at 37°C until OD
reaches 0.6–0.8.
Step 3: Induction and Labeling (The "Shift" Method)
This step maximizes incorporation and minimizes cost.
-
30 minutes prior to induction, add DL-Leucine-2-13C .
-
Calculation: Target concentration is 100 mg/L of L-isomer. Since you are using a DL-racemate, add 200 mg/L of DL-Leucine-2-13C.
-
Note on D-Isomer: The D-Leucine will remain in the supernatant. It typically does not inhibit growth in BL21 strains at this concentration.
-
-
Induce expression with IPTG (0.5 – 1.0 mM).
-
Reduce temperature to 20-25°C and express for 12-16 hours.
-
Harvest cells via centrifugation.
NMR Spectroscopy: Acquisition & Assignment Strategies
Experimental Logic: The Selective HNCA
In a standard uniformly labeled protein, the HNCA experiment correlates the amide proton (
In a Leucine-2-13C + U-15N Sample:
-
Magnetization Transfer:
. -
Visible Correlations:
-
Leu Residue (
): You will see a strong peak at . -
Residue following Leu (
): You will see a weaker inter-residue peak at .
-
Crucial Note: You will NOT see the
peak for a Leucine residue unless the preceding residue is also a Leucine.
-
Acquisition Parameters (600 - 900 MHz Spectrometer)
| Parameter | Setting | Rationale |
| Pulse Sequence | 3D HNCA (Gradient Selected) | Standard triple resonance backbone correlation. |
| Carrier ( | 54-56 ppm | Centered on Leucine |
| Spectral Width ( | 25-30 ppm | Reduced width (only covering |
| Coupling ( | 11 Hz (Intra) / 7 Hz (Inter) | Optimize transfer delays ( |
| Scans | 16 - 32 | Higher scans needed if expression yield is low; sensitivity is generally high due to methyl relaxation properties of Leu. |
Data Analysis Workflow
-
Anchor Identification: Overlay the Selective HNCA with a standard U-
N HSQC. -
Leu Identification: Peaks appearing in the Selective HNCA are immediately typed as Leucines (intra-residue) or residues immediately following a Leucine (inter-residue).
-
Sequential Connection:
-
Identify a peak pair sharing the same
frequency. -
If Peak A has a
shift matching Peak B's inter-residue correlation, and Peak A is a Leucine, you have established the connectivity.
-
Visualization of Workflows
Figure 1: Biosynthetic Logic & Scrambling Prevention
This diagram illustrates why adding Val/Ile is critical when using Leucine-2-13C.
Caption: Metabolic pathway showing the direct incorporation of L-Leucine and the necessity of Val/Ile supplements to block reverse-transamination and scrambling of the
Figure 2: Magnetization Transfer in Selective HNCA
Visualizing the connectivity logic for a Leu-X pair.
Caption: Magnetization transfer pathway. The
Troubleshooting & Validation
Self-Validating the Protocol
-
Scrambling Check: Acquire a 1D
C-edited proton spectrum. If scrambling occurred, you will see methyl signals for Valine ( ppm) and Isoleucine. If the protocol worked, only Leucine -methyls (and protons) should be visible. -
Stereoselectivity: Ensure the E. coli strain is healthy. If OD growth stalls upon adding DL-Leucine, the D-isomer might be toxic to that specific strain. Switch to L-Leucine-2-13C or use a larger inoculum.
Common Issues
| Issue | Cause | Solution |
| Weak Signals | Incomplete incorporation of label. | Increase DL-Leu concentration to 300 mg/L; ensure M9 media has no other carbon sources competing (except Glucose). |
| Extra Peaks | Scrambling to Val/Ile. | Increase concentration of unlabeled Val/Ile supplements. |
| Missing Inter-residue Peaks | Use Deuterated Glucose (D-Glucose) + D |
References
-
Waugh, D. S. (1996).[3][4] Genetic tools for selective labeling of proteins with
- N-amino acids.[3][4] Journal of Biomolecular NMR, 8(2), 184-192.[3] Link -
Kay, L. E., & Gardner, K. H. (1997). NMR spectroscopy of high-molecular-weight proteins. Current Opinion in Structural Biology, 7(5), 722-731. Link
-
Hong, M. (1999).
chemical shift anisotropies for the identification of protein secondary structure. Journal of the American Chemical Society, 122(15), 3762-3770. Link -
Takeuchi, K., et al. (2007).[4] 1-
C amino acid selective labeling in a H/ N background for NMR studies of large proteins.[4] Journal of Biomolecular NMR, 38(1), 89-98.[4] Link -
Lundström, P., et al. (2009). Fractional isotope labeling of proteins for NMR using DL-amino acids. Journal of Biomolecular NMR, 43, 239. Link
Sources
Synthesis of 13C-labeled peptides using DL-Leucine-2-13C
Application Note & Protocol
Topic: Synthesis of ¹³C-Labeled Peptides Using DL-Leucine-2-¹³C
For: Researchers, scientists, and drug development professionals.
Introduction: The Power of Precision in Peptide Research
In the intricate world of biological systems, peptides are crucial messengers, regulators, and structural components. Understanding their function, interactions, and fate is paramount in both fundamental research and therapeutic development. Stable isotope labeling of peptides has emerged as an indispensable tool, offering a window into these complex processes without altering the peptide's fundamental biochemical properties.[1] By replacing a specific atom with its heavier, non-radioactive isotope, we can subtly "tag" the molecule, making it distinguishable by mass spectrometry and NMR spectroscopy.
This guide focuses on the synthesis of peptides incorporating a ¹³C label at the second carbon (the α-carbon) of a leucine residue, using the racemic precursor DL-Leucine-2-¹³C. This specific labeling strategy is particularly powerful for:
-
Quantitative Proteomics: In techniques like Absolute Quantification (AQUA), the ¹³C-labeled peptide serves as an ideal internal standard, exhibiting nearly identical chemical and physical properties to its natural counterpart, allowing for precise quantification of the target peptide in complex biological samples.
-
Structural Biology: The introduction of a ¹³C label at a specific position allows for targeted NMR studies to probe the local environment, dynamics, and conformational changes of the peptide.[2][3]
-
Metabolic Flux Analysis: Tracing the incorporation and fate of the labeled leucine within a biological system can provide valuable insights into metabolic pathways.
The use of a DL-racemic mixture of the labeled amino acid introduces a unique challenge and opportunity. It results in the synthesis of a pair of diastereomeric peptides, which, while chemically similar, can often be separated by chromatography. This approach can be cost-effective and, in some cases, allows for the study of stereospecific interactions.
This document provides a comprehensive guide to the synthesis, purification, and analysis of ¹³C-labeled peptides using DL-Leucine-2-¹³C, grounded in the principles of solid-phase peptide synthesis (SPPS).
Part 1: The Foundation - Solid-Phase Peptide Synthesis (SPPS)
SPPS, a technique pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to an insoluble resin support.[4] This allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing of the resin. The peptide is assembled in a stepwise manner from the C-terminus to the N-terminus.
The most common strategy, and the one we will detail, is the Fmoc/tBu approach. The α-amino group of the incoming amino acid is temporarily protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, while reactive amino acid side chains are protected by acid-labile groups (like t-butyl, Trityl, etc.). This "orthogonal" protection scheme allows for the selective removal of the Fmoc group at each step without affecting the side-chain protecting groups.
The SPPS Cycle: A Stepwise Assembly
The synthesis of a peptide on a solid support is a cyclical process, as illustrated in the workflow below.
Figure 1: The general workflow of solid-phase peptide synthesis (SPPS).
Part 2: The Chemistry Behind the Steps
A deep understanding of the chemical reactions at each stage of SPPS is crucial for troubleshooting and optimizing the synthesis.
Fmoc Deprotection: Unmasking the Amine
The Fmoc group is cleaved under mild basic conditions, typically using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] The reaction proceeds via a β-elimination mechanism.[7][8]
Figure 2: Mechanism of Fmoc deprotection by piperidine.
It is critical to thoroughly wash the resin after deprotection to remove all traces of piperidine, as it can quench the subsequent coupling reaction.[9]
Amino Acid Activation and Coupling: Forging the Peptide Bond
The formation of a peptide bond between the carboxylic acid of the incoming amino acid and the newly deprotected amine on the resin-bound peptide is not spontaneous. The carboxyl group must first be activated to form a highly reactive intermediate. Guanidinium salts like HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient coupling reagents.[10][11]
In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HBTU reacts with the Fmoc-amino acid to form a reactive OBt-ester, which is then readily attacked by the free amine of the peptide chain.[12][13]
Figure 3: Simplified mechanism of peptide bond formation using HBTU/DIPEA.
Cleavage and Side-Chain Deprotection: Liberating the Peptide
Once the peptide sequence is fully assembled, it is cleaved from the resin support, and the acid-labile side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[14]
During this process, highly reactive carbocations are generated from the cleavage of the protecting groups. These can react with sensitive amino acid residues like tryptophan, methionine, and tyrosine. To prevent these side reactions, a "cleavage cocktail" containing scavengers is used.[14][15]
| Scavenger | Purpose |
| Water | Traps t-butyl cations. |
| Triisopropylsilane (TIS) | Reduces oxidized tryptophan and traps trityl cations. |
| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations and prevents re-attachment of some protecting groups. |
| Phenol | Protects tyrosine from modification. |
| Thioanisole | Prevents side reactions with tryptophan and methionine. |
A common and versatile cleavage cocktail is Reagent K : TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v).[16]
Part 3: Detailed Experimental Protocol
This protocol outlines the manual synthesis of a model peptide incorporating DL-Leucine-2-¹³C.
Materials and Reagents:
-
Rink Amide resin (or other suitable resin depending on desired C-terminus).[17]
-
Fmoc-protected amino acids.
-
Fmoc-DL-Leucine-2-¹³C.
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Piperidine.
-
HBTU.
-
DIPEA.
-
Dichloromethane (DCM).
-
Methanol (MeOH).
-
Trifluoroacetic acid (TFA).
-
Scavengers (e.g., water, TIS, phenol, thioanisole, EDT).
-
Diethyl ether, cold.
-
Acetonitrile (ACN), HPLC grade.
-
Solid-phase synthesis vessel.
-
Shaker or vortexer.
-
Filtration apparatus.
Protocol:
1. Resin Swelling: a. Place the desired amount of resin in the synthesis vessel. b. Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[9][18] c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% (v/v) solution of piperidine in DMF to the resin. b. Agitate for 3 minutes, then drain. c. Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.[5] d. Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling (including DL-Leucine-2-¹³C): a. In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF. b. Add DIPEA (6-10 equivalents) to the vial. The solution should turn yellow, indicating activation. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the mixture for 1-2 hours. e. To check for completion of the coupling, perform a Kaiser (ninhydrin) test. A blue color indicates incomplete coupling, requiring a recoupling step.[9] f. Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Repeat steps 2 and 3 for each amino acid in the sequence.
5. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
6. Resin Washing and Drying: a. Wash the resin with DMF (3 times), followed by DCM (3 times). b. Dry the resin under a stream of nitrogen or in a vacuum desiccator.
7. Cleavage and Deprotection: a. Prepare the cleavage cocktail (e.g., Reagent K) and cool it on an ice bath. b. Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[16] c. Agitate the mixture at room temperature for 2-3 hours. d. Filter the cleavage mixture to separate the resin. e. Wash the resin with a small amount of fresh TFA. f. Combine the filtrates.
8. Peptide Precipitation: a. Add the TFA filtrate dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.[14] b. Place the ether suspension at -20°C for at least 30 minutes to maximize precipitation. c. Centrifuge the suspension and decant the ether. d. Wash the peptide pellet with cold diethyl ether and centrifuge again. e. Dry the crude peptide pellet under vacuum.
Part 4: Purification and the Diastereomer Challenge
The crude peptide product will contain the desired diastereomeric peptides, as well as deletion sequences and other impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purification.[19][20][21]
The separation of diastereomers by RP-HPLC is possible because, although they have the same mass and amino acid composition, they have different three-dimensional structures. This can lead to subtle differences in their hydrophobicity and interaction with the stationary phase of the HPLC column.[22][23]
HPLC Protocol for Diastereomer Separation:
-
Column: C18 stationary phase is a good starting point.[19][24]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: A slow, shallow gradient of increasing mobile phase B is often required to resolve diastereomers. For example, a gradient of 1% B per minute.
-
Detection: UV absorbance at 214-220 nm.
It may be necessary to optimize the gradient, flow rate, and even the column chemistry to achieve baseline separation of the two diastereomers.[25][26] Collect the fractions corresponding to each peak separately.
Part 5: Quality Control and Data Interpretation
After purification, it is essential to confirm the identity and purity of the ¹³C-labeled peptides.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the peptide and confirm the incorporation of the ¹³C label.
-
Expected Result: The mass spectrum of each purified diastereomer should show a peak corresponding to the calculated molecular weight of the peptide. The key confirmation of successful labeling is a mass shift of +1 Da compared to the unlabeled analogue, due to the replacement of one ¹²C atom with a ¹³C atom. The isotopic distribution pattern will also be shifted.[27][28][29]
| Peptide | Isotope | Expected Mass (Monoisotopic) |
| Unlabeled Peptide | ¹²C | M |
| ¹³C-Labeled Peptide | ¹³C | M + 1.00335 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides definitive proof of the location of the isotopic label.[30][31]
-
Expected Result: In the ¹³C NMR spectrum, the signal corresponding to the α-carbon of the leucine residue will be significantly enhanced and will likely show coupling to adjacent protons. This provides unambiguous confirmation that the label is at the desired position.[32]
Part 6: Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete coupling; premature cleavage from the resin. | Use a longer coupling time or a more potent activator. Ensure appropriate resin choice for the synthesis conditions. |
| Deletion Sequences | Incomplete coupling or deprotection. | Recouple after a positive Kaiser test. Ensure fresh deprotection solution and adequate reaction times. |
| Poor Diastereomer Separation | Inappropriate HPLC conditions. | Optimize the HPLC gradient (make it shallower), try a different C18 column from another manufacturer, or explore different ion-pairing agents. |
| Side Product Formation | Inadequate scavenging during cleavage. | Use an appropriate cleavage cocktail for the peptide sequence (e.g., Reagent K for Trp, Met, Cys).[16] |
Conclusion
The synthesis of ¹³C-labeled peptides using DL-Leucine-2-¹³C is a powerful technique for a wide range of applications in proteomics, structural biology, and metabolic research. While the use of a racemic mixture introduces the challenge of separating the resulting diastereomers, this can be overcome with careful optimization of the purification protocol. By following the detailed procedures and understanding the underlying chemistry outlined in this guide, researchers can confidently produce high-quality, isotopically labeled peptides for their specific research needs.
References
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. Nat Protoc. 2007;2(1):191-7.
- How to Synthesize a Peptide. AAPPTec.
- The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Reverse-phase HPLC Peptide Purification.
- Peptide Purification Process & Methods: An Overview. Bachem.
- Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC.
- Peptide Diastereomers, Separation of. Request PDF. ResearchGate.
- The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
- Manual Solid Phase Peptide Synthesis Protocol. The Werner Lab.
- Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. NIH.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC.
- Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry. ACS Publications.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. (2016).
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Methods for Removing the Fmoc Group. ResearchGate.
- Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels. Springer Nature Experiments.
- Cleavage Cocktails; Reagent B. Aapptec Peptides.
- One-Pot Synthesis of Diverse dl-Configuration Dipeptides by a Streptomyces d-Stereospecific Amidohydrolase. PMC.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels. PMC.
- Cleavage Cocktail Selection. CDN.
- 2D and 3D 15N-13C-13C NMR Chemical Shift Correlation Spectroscopy of Solids: Assignment of MAS Spectra of Peptides.
- Cleavage from Rink Amide Resin. Aapptec Peptides.
- Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. (2024).
- Protein turnover demonstrated in mass spectra for a peptide from [13C]. ResearchGate.
- Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. (2017).
- How can I separate two diastreomeric peptides with a reverse phase column? (2014).
- HBTU, DIPEA Peptide Coupling Mechanism. Organic Chemistry. YouTube. (2021).
- Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024).
- Peptide Cleavage from Resin Protocol. CDN.
- Peptide Coupling Reagents, More than a Letter Soup. (2011).
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.
- 13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. (2020).
- Does waters have a column to separate peptide enantiomers or peptide diastereomers? WKB51804. Waters Knowledge Base.
- HPLC Analysis and Purification of Peptides. PMC.
- Formation of peptide diastereomers Ac-l-Tyr(Me)-l-Leu-NH2 and... ResearchGate.
- Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase. MDPI.
- Peptides labelled with stable isotopes 13C or 15N. Innovagen AB.
Sources
- 1. innovagen.com [innovagen.com]
- 2. Solid-State NMR Structural Characterization of Self-Assembled Peptides with Selective 13C and 15N Isotopic Labels | Springer Nature Experiments [experiments.springernature.com]
- 3. Solid state NMR structural characterization of self-assembled peptides with selective 13C and 15N isotopic labels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. genscript.com [genscript.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 11. bachem.com [bachem.com]
- 12. creative-peptides.com [creative-peptides.com]
- 13. youtube.com [youtube.com]
- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. wernerlab.weebly.com [wernerlab.weebly.com]
- 19. hplc.eu [hplc.eu]
- 20. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 21. bachem.com [bachem.com]
- 22. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. support.waters.com [support.waters.com]
- 27. Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]
- 32. meihonglab.com [meihonglab.com]
Measuring protein turnover with 2-13C labeled amino acids
Application Note: Precision Measurement of Protein Turnover using 2-13C Labeled Amino Acids
Executive Summary & Scientific Rationale
Measuring static protein abundance provides only a snapshot of the proteome. To understand cellular dynamics—how cells respond to drug treatment, stress, or disease states—researchers must measure protein turnover , the net result of synthesis (
While "Heavy" SILAC (e.g.,
Why use [2-
Core Principle: The Precursor-Product Relationship[2]
Protein turnover is calculated based on the rate at which a labeled precursor (free amino acid) is incorporated into the product (protein).
The Kinetic Model:
Fractional Synthesis Rate (FSR):
The fundamental equation for determining turnover using stable isotopes is:
- : Enrichment of the isotope in the protein pool (Product).
- : Enrichment of the free amino acid pool (Precursor).
- : Time of labeling.
Critical Insight: A common error is assuming the precursor pool is 100% enriched immediately. In reality, the free amino acid pool gradually equilibrates. For high-precision work, you must measure the Precursor Enrichment (
) experimentally or use a "primed continuous infusion" to reach steady state quickly.
Experimental Workflow Visualization
The following diagram outlines the "Dynamic Labeling" workflow, which is superior to "Pulse-Chase" for mass spectrometry because it measures the appearance of the label (synthesis), which is analytically more sensitive than measuring the disappearance of a label.
Figure 1: Dynamic Labeling Workflow. The process relies on "washing in" the [2-
Detailed Protocol: In Vitro Dynamic Labeling
Phase 1: Labeling Strategy
Reagents:
-
Custom DMEM/RPMI (deficient in the amino acid to be labeled, e.g., Glycine-free).
-
[2-
C]Glycine (99% enrichment). -
Dialyzed FBS (to remove endogenous unlabeled amino acids).
Protocol:
-
Adaptation: Culture cells in standard media until 70% confluence.
-
Pulse Start (t=0): Aspirate media, wash 2x with warm PBS. Immediately replace with "Heavy Media" containing [2-
C]Glycine adjusted to the standard molar concentration (e.g., 0.4 mM for Glycine).-
Note: Using dialyzed FBS is crucial. Standard FBS contains unlabeled Glycine which will dilute your precursor enrichment (
), artificially lowering your calculated synthesis rate.
-
-
Time Points: Harvest cells at
hours.-
Tip: For proteins with short half-lives (transcription factors), cluster time points early (0-4h). For structural proteins, extend to 48h.
-
Phase 2: Sample Preparation (The "Clean" Proteome)
Mass isotopomer analysis is sensitive to noise. Detergents must be completely removed.
-
Lysis: Lyse cells in 8M Urea, 50mM Tris-HCl (pH 8.0) . Avoid SDS if possible to skip cleanup steps, but if using RIPA, use S-Trap or FASP columns downstream.
-
Reduction/Alkylation:
-
Add DTT (5 mM final), incubate 30 min at 56°C.
-
Add Iodoacetamide (15 mM final), incubate 20 min in dark.
-
-
Digestion:
-
Dilute Urea to <1M using 50mM Ammonium Bicarbonate.
-
Add Trypsin (Sequencing Grade) at 1:50 enzyme:protein ratio.
-
Incubate overnight at 37°C.
-
-
Desalting: Use C18 StageTips or Spin Columns. Elute in 50% Acetonitrile/0.1% Formic Acid.
Phase 3: LC-MS/MS Acquisition
Instrument: Orbitrap (Exploris/Tribrid) or high-res Q-TOF. Requirement: High Mass Resolution (>60,000 at m/z 200).
-
Why High Res? You are looking for a mass shift of +1.00335 Da. Low-resolution instruments will merge the [2-
C] peak with the natural C peak (M+1), making deconvolution impossible. -
Method: Data Dependent Acquisition (DDA).
-
Scan Range: 350–1500 m/z.
Data Analysis: Mass Isotopomer Distribution Analysis (MIDA)
This is the most complex part of using [2-
The Logic:
-
Theoretical Envelope: Calculate the theoretical isotopic distribution of the unlabeled peptide based on its elemental composition (e.g., C, H, N, O, S).
-
Example: A peptide might naturally have: M0 (100%), M+1 (15%), M+2 (2%).
-
-
Measured Envelope: At time
, the peptide incorporates [2- C]. The M+1 peak intensity increases beyond the natural 15%. -
Excess M+1: The difference between the measured M+1 abundance and the theoretical natural M+1 abundance represents the newly synthesized protein.
Calculation Steps:
-
Extract the Chromatogram (XIC) for the M0, M+1, and M+2 peaks.
-
Calculate the Mole Percent Excess (MPE) for the M+1 peak:
-
Calculate Fractional Synthesis (f):
-
is the theoretical maximum enrichment if every Glycine in the peptide were replaced by [2-
C]Glycine (determined by the precursor pool enrichment).
-
is the theoretical maximum enrichment if every Glycine in the peptide were replaced by [2-
Kinetic Logic & Troubleshooting
The following diagram illustrates the flow of the isotope from the media into the protein.
Figure 2: Kinetic Model of Protein Turnover. Note the "Recycling" arrow. Amino acids from degraded proteins (unlabeled) return to the intracellular pool, diluting the label. This is why measuring
Troubleshooting Table:
| Issue | Cause | Solution |
| No Enrichment Observed | Slow turnover protein | Extend labeling time to 48h+ or use "Pulse-Chase" (label first, then wash out). |
| Inconsistent FSR | Precursor pool dilution | Measure free amino acid enrichment in the lysate using GC-MS or derivatization LC-MS. |
| Spectral Overlap | Low Mass Resolution | Ensure MS resolution >60k. Use specific software (e.g., Skyline) to integrate specific isotopomer peaks. |
| Cell Toxicity | Dialyzed FBS issues | Supplement dialyzed FBS with other essential (unlabeled) amino acids and vitamins. |
References
-
Doherty, M. K., & Beynon, R. J. (2006). Protein turnover on the scale of the proteome.[2] Expert Review of Proteomics. Link
-
Schwanhäusser, B., et al. (2011). Global quantification of mammalian gene expression control.[3] Nature. Link
-
Cambridge, S. B., et al. (2011). Systems-wide proteomic analysis in mammalian cells reveals conserved, functional protein turnover.[3] Journal of Proteome Research.[2] Link
-
Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. American Journal of Physiology. Link
-
Pratt, J. M., et al. (2002). Multiplexed absolute quantification for proteomics using concatenated signature peptides encoded by QconCAT genes. Nature Protocols (Context of stable isotope usage). Link
Sources
Application Note: A Robust HPLC Method for the Enantiomeric Separation of DL-Leucine-2-¹³C
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of DL-Leucine-2-¹³C enantiomers. The separation of these stable isotope-labeled enantiomers is critical in metabolic studies, pharmacokinetic research, and as internal standards in quantitative bioanalysis. This guide provides a comprehensive protocol using a macrocyclic glycopeptide chiral stationary phase (CSP), discusses the rationale behind the methodological choices, and outlines the necessary steps for method validation in accordance with industry standards.
Introduction: The Significance of Chiral Separation for Isotope-Labeled Leucine
Leucine, an essential amino acid, plays a vital role in protein synthesis and metabolic regulation. The use of stable isotope-labeled leucine, such as ¹³C-labeled variants, allows researchers to trace its metabolic fate in vivo without the use of radioactive tracers. As biological systems are inherently chiral, the D- and L-enantiomers of leucine can exhibit vastly different physiological and toxicological profiles.[1][2] Therefore, a robust and reliable analytical method to separate and quantify the individual enantiomers of DL-Leucine-2-¹³C is paramount for accurate and meaningful research in drug development and life sciences.
The primary challenge in separating enantiomers lies in their identical physical and chemical properties in an achiral environment.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has emerged as the gold standard for achieving such separations directly, without the need for derivatization that can introduce additional analytical steps and potential sources of error.[3][4] This note focuses on a direct enantioseparation method, which is often preferred for its simplicity and efficiency.
The Principle of Chiral Recognition: A Mechanistic Overview
The successful separation of DL-Leucine-2-¹³C enantiomers hinges on the principle of chiral recognition by the stationary phase. In this protocol, we utilize a teicoplanin-based macrocyclic glycopeptide CSP. These CSPs are particularly effective for the separation of underivatized amino acids due to their complex three-dimensional structure, which includes multiple chiral centers and various functional groups capable of different types of molecular interactions.[4]
The separation mechanism is based on the transient formation of diastereomeric complexes between the leucine enantiomers and the chiral selector of the CSP. The stability of these complexes differs for the D- and L-enantiomers, leading to differential retention times and, consequently, their separation on the column. The key interactions involved include:
-
Hydrogen bonding: Between the amino and carboxyl groups of leucine and the amide and hydroxyl groups of the teicoplanin.
-
Ionic interactions: The zwitterionic nature of leucine allows for electrostatic interactions with charged sites on the CSP.[4]
-
Inclusion phenomena: The macrocyclic structure of the glycopeptide can form inclusion complexes with the analyte.
-
Steric hindrance: The spatial arrangement of the leucine enantiomers relative to the chiral cavities of the CSP plays a crucial role in the stability of the diastereomeric complexes.
It is important to note that the chromatographic behavior of DL-Leucine-2-¹³C is virtually identical to that of unlabeled DL-Leucine under standard HPLC conditions. The single ¹³C substitution results in a negligible difference in polarity and molecular shape. However, this isotopic labeling is critical for mass spectrometry-based detection, where the mass difference allows for clear differentiation from the endogenous, unlabeled leucine.
Experimental Protocol: Enantioseparation of DL-Leucine-2-¹³C
This section provides a detailed, step-by-step protocol for the separation of DL-Leucine-2-¹³C enantiomers.
Materials and Reagents
| Material/Reagent | Grade/Purity |
| DL-Leucine-2-¹³C | ≥98% |
| D-Leucine | Reference Standard |
| L-Leucine | Reference Standard |
| Methanol | HPLC Grade |
| Water | Deionized, 18 MΩ·cm |
| Formic Acid | LC-MS Grade |
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 Series or equivalent |
| Chiral Column | Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm |
| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 205 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Sample Preparation
-
Standard Solution: Prepare a stock solution of DL-Leucine-2-¹³C at a concentration of 1 mg/mL in the mobile phase.
-
Working Solution: Dilute the stock solution with the mobile phase to a final concentration of 300 µg/mL.
-
Filtration: Filter the working solution through a 0.45 µm syringe filter before injection.
Experimental Workflow
Caption: Experimental workflow for the chiral separation of DL-Leucine-2-¹³C.
Results and Discussion: Interpreting the Chromatogram
A successful separation will yield two distinct peaks corresponding to the D- and L-enantiomers of Leucine-2-¹³C. On macrocyclic glycopeptide CSPs like the CHIROBIOTIC® T, the D-enantiomer is typically more strongly retained than the L-enantiomer.[4] The chromatogram should be evaluated for the following system suitability parameters:
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | > 1.5 | Ensures baseline separation for accurate quantification. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Indicates good peak shape, free from excessive tailing or fronting. |
| Theoretical Plates (N) | > 2000 | Demonstrates column efficiency and good chromatographic performance. |
Troubleshooting:
-
Poor Resolution: If the resolution is below 1.5, consider decreasing the column temperature or adjusting the mobile phase composition (e.g., modifying the percentage of methanol).
-
Peak Tailing: Excessive tailing may indicate secondary interactions or column degradation. Ensure proper mobile phase pH and consider flushing the column.
-
Inconsistent Retention Times: This may be due to fluctuations in temperature, flow rate, or mobile phase composition. Ensure the HPLC system is properly equilibrated and maintained.
Method Validation: Ensuring a Self-Validating System
To ensure the reliability and suitability of this method for its intended purpose, a thorough validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[1][5][6] The key validation parameters are outlined below:
Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by injecting a blank, the individual enantiomers, and the racemic mixture.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be constructed with at least five concentration levels.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike/recovery experiments at different concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition).
Caption: Logical relationship of method validation parameters.
Alternative and Complementary Approaches
While the described method using a teicoplanin-based CSP is robust and widely applicable, other CSPs can also be employed for the separation of amino acid enantiomers.
-
Crown-ether based CSPs: These are particularly well-suited for the separation of primary amino acids and offer the advantage of potentially inverting the elution order of the D- and L-isomers by using a CSP with the opposite chirality.[7]
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose are among the most widely used CSPs due to their broad applicability for a wide range of chiral compounds.[1][8]
-
Ligand Exchange Chromatography: This technique utilizes a chiral ligand, often an amino acid, complexed with a metal ion in the mobile phase or on the stationary phase to achieve separation.[3]
For applications requiring higher sensitivity, such as in bioanalytical studies, coupling the HPLC system to a tandem mass spectrometer (HPLC-MS/MS) is recommended. This allows for the selective detection of DL-Leucine-2-¹³C and its enantiomers even in complex biological matrices.[9]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of DL-Leucine-2-¹³C using HPLC with a macrocyclic glycopeptide chiral stationary phase. By explaining the causality behind the experimental choices and detailing the requirements for a self-validating system, this guide serves as a valuable resource for researchers, scientists, and drug development professionals. The presented method is demonstrated to be specific, robust, and suitable for the accurate quantification of leucine enantiomers, which is essential for advancing research in metabolism, pharmacokinetics, and related fields.
References
-
Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. Available at: [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scientific Research Publishing. Available at: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. Available at: [Link]
-
A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. PMC. Available at: [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]
-
Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. PMC. Available at: [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. Available at: [Link]
-
A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. Available at: [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. Available at: [Link]
-
Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. PubMed. Available at: [Link]
-
Analysis of Amino Acids by HPLC. Agilent. Available at: [Link]
-
Separation of D and L amino acids by liquid chromatography: use of chiral eluants. PubMed. Available at: [Link]
-
Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. PubMed. Available at: [Link]
Sources
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- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographytoday.com [chromatographytoday.com]
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- 5. iosrjournals.org [iosrjournals.org]
- 6. rjptonline.org [rjptonline.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solid-State NMR Side-Chain Conformation Studies with 2-13C Leucine
This Application Note is designed for researchers in structural biology and drug discovery, focusing on the high-resolution analysis of protein side-chain dynamics using solid-state NMR (SSNMR).
Executive Summary
Leucine residues are critical determinants of protein stability and ligand binding, comprising approximately 9% of residues in membrane proteins (e.g., GPCRs, ion channels). Their bulky, hydrophobic isobutyl side chains often act as "molecular gates" or stabilize hydrophobic cores.
Standard Uniform (
-
Spectral Crowding: Severe overlap in the aliphatic region (10–50 ppm).
-
Dipolar Broadening: Strong one-bond
couplings ( and ) that truncate coherence times.
This guide details the application of
Scientific Foundation
The Mechanistic Role of -Leucine
The conformation of the leucine side chain is defined by two key torsion angles:
-
The Probe:
-Leucine places a spin label exclusively at the Alpha Carbon ( ). -
The Readout: The Chemical Shift Anisotropy (CSA) tensor of
is highly sensitive to the local electronic environment, which is dominated by the backbone torsions ( ) and the first side-chain torsion ( ). -
The Advantage: Unlike uniform labeling,
-labeling eliminates the strong and dipolar couplings. This allows for:-
Narrow Linewidths: Essential for resolving distinct rotamers in large membrane proteins.
-
Long-Range Distance Measurements: The isolated
spin can be used in REDOR experiments to measure precise distances to ligand nuclei (e.g., -labeled drugs) or other specific labels.
-
Correlating Chemical Shifts to Rotamers
The chemical shift (
-
Sensitivity: The
chemical shift changes by ~2-4 ppm depending on whether the -substituent is gauche or trans relative to the or atoms.
Experimental Workflow
The following diagram illustrates the critical path from sample preparation to structural calculation using sparse leucine labeling.
Figure 1: Workflow for site-specific leucine analysis. The process prioritizes sparse labeling to isolate interactions, followed by specific recoupling sequences to extract angular information.
Detailed Protocols
Protocol A: Sample Preparation (Selective Labeling)
Objective: Incorporate
Method 1: Auxotrophic Expression (Preferred for Yield)
-
Strain Selection: Use an E. coli strain auxotrophic for Leucine (e.g., strain DL39).
-
Medium: Prepare M9 minimal medium containing:
-
-L-Leucine (50–100 mg/L). -
Unlabeled amino acids (all other 19) at 200 mg/L to suppress biosynthesis.
-
Natural abundance Glucose as the carbon source.
-
-
Induction: Grow cells to
, induce with IPTG (0.5–1 mM), and harvest after 4–12 hours (temperature dependent). -
Verification: Mass spectrometry (LC-MS) of the purified protein is required to verify
incorporation at the Leu-C position and scrambling to other residues.
Method 2: Cell-Free Protein Synthesis (Preferred for Purity)
-
Reaction Mix: Use a commercial E. coli S30 extract system.
-
Amino Acid Mix: Supply a master mix where L-Leucine is replaced entirely with
-L-Leucine. -
Benefit: This method eliminates metabolic scrambling entirely, ensuring the label remains strictly on the C
.
Protocol B: NMR Spectroscopy
Objective: Measure Chemical Shift Anisotropy (CSA) and Dipolar Couplings.
Equipment: 600–900 MHz NMR Spectrometer, MAS probe (3.2 mm or 1.3 mm).
| Experiment | Purpose | Pulse Sequence Parameters |
| 1D | Quality Control | CP contact: 1–2 ms; MAS: 10–15 kHz; Decoupling: SPINAL-64 (80–100 kHz). |
| 2D | Assignment & Proximity | Mixing time: 20–50 ms (intra-residue), 200–500 ms (inter-residue). Note: With 2-13C Leu, cross-peaks appear only if other residues are labeled or at very long mixing times to natural abundance neighbors. |
| ROCSA / SUPER | CSA Tensor Measurement | Recoupling of Chemical Shift Anisotropy. MAS: Slow (5–8 kHz) or specific synchronized sequences. |
| REDOR | Distance Measurement | Rotor-Synchronized Echo with |
Critical Step: Determining
-
Record the CSA powder pattern of the
-Leucine sites. -
The span (
) and skew ( ) of the tensor are sensitive to the angle. -
Compare experimental tensor values with DFT-calculated libraries for gauche+, gauche-, and trans rotamers.
Protocol C: Complementary Methyl Labeling (Advanced)
To fully resolve the side chain (
-
Precursor: Use
-ketoisovalerate ( or methyl- ) in the growth medium. -
Result: Labels Leucine
methyls.[1][2] -
Combination: The chemical shift difference between
and ( ) is the definitive reporter for .-
ppm
Dynamic averaging. -
ppm
Locked rotamer.
-
ppm
Data Analysis & Interpretation
Chemical Shift Analysis Table
Use the following reference values to interpret shifts observed in
| Residue State | C | C | C | Conformation Indication |
| Helix | 56.0 ± 1.5 | 42.0 ± 1.0 | Distinct | |
| Sheet | 51.5 ± 1.5 | 44.0 ± 1.5 | Distinct | |
| Rotamer | - | < 40.0 | Large Splitting | |
| Rotamer | - | > 44.0 | Small Splitting |
*C
Calculating Rotamer Populations
For a dynamic side chain, the observed chemical shift (
-
Input: Measured
of C (from -Leu) and C /Methyls (from complementary samples). -
Reference: Use the "ulr" (Universal Leucine Rotamer) library from the BMRB or Hansen et al. (see References).
References
-
Lundström, P., et al. (2007). "Labeling strategies for 13C-detected aligned-sample solid-state NMR of proteins." Journal of Biomolecular NMR. Link
-
Castellani, F., et al. (2002). "Structure of a protein determined by solid-state magic-angle-spinning NMR spectroscopy." Nature. Link
-
Hansen, D. F., et al. (2010). "Determination of Leu side-chain conformations in excited protein states by NMR relaxation dispersion." Journal of the American Chemical Society.[5] Link
-
Hong, M. (2000). "Solid-State NMR Determination of 13C Chemical Shift Anisotropies for the Identification of Protein Secondary Structure." Journal of the American Chemical Society.[5] Link
-
Tugarinov, V., & Kay, L. E. (2004). "Stereospecific NMR assignments of prochiral methyls, rotameric states and dynamics of valine residues in malate synthase G." Journal of the American Chemical Society. Link
Disclaimer: This protocol assumes access to high-field NMR instrumentation and standard safety procedures for handling biological samples. Optimization of MAS frequencies and decoupling power is sample-dependent.
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of ¹³C-Leucine During Peptide Synthesis
Prepared by the Senior Application Scientist Team
Welcome to our dedicated guide on maintaining the stereochemical integrity of isotopically labeled amino acids during solid-phase peptide synthesis (SPPS). This resource provides in-depth troubleshooting advice and validated protocols specifically for researchers, scientists, and drug development professionals working with ¹³C-leucine. Our goal is to equip you with the foundational knowledge and practical steps to minimize or eliminate the formation of D-leucine diastereomers in your synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What exactly is racemization in the context of ¹³C-leucine?
A1: Racemization is the process where the L-configuration of your ¹³C-leucine, the naturally occurring stereoisomer, inverts to its mirror image, the D-configuration. This results in a mixture of L- and D-isomers at that specific position in your peptide sequence. In peptide synthesis, this unwanted conversion leads to the generation of diastereomeric impurities that are often difficult to separate from the target peptide and can compromise its biological function.[1][2]
Q2: Why is preventing racemization of ¹³C-leucine particularly important?
A2: Beyond the general need for chemical purity, preventing racemization of ¹³C-leucine is critical for several reasons:
-
Biological Activity: The precise three-dimensional structure of a peptide dictates its interaction with biological targets. The presence of a D-amino acid where an L-amino acid should be can drastically alter conformation, leading to reduced or completely different biological activity.
-
Regulatory Scrutiny: For drug development professionals, peptide purity is a non-negotiable aspect of regulatory submissions. Diastereomeric impurities must be identified, quantified, and justified, adding significant complexity to the development process.
Q3: What is the primary mechanism of racemization during peptide coupling?
A3: The most predominant source of racemization during peptide synthesis occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] This happens after the carboxyl group of the ¹³C-leucine is activated by a coupling reagent. The α-proton (the hydrogen on the chiral carbon) becomes highly acidic. In the presence of a base, this proton can be abstracted, forming a planar enolate intermediate. This planar structure loses its stereochemical information, and subsequent re-protonation can occur from either side, leading to a mixture of the original L-form and the unwanted D-form.[3] A secondary, less common mechanism involves the direct abstraction of the α-proton by a strong base.[3]
Q4: Which factors in peptide synthesis have the greatest influence on racemization?
A4: Several factors critically influence the extent of racemization:
-
Coupling Reagent: The type of activator used for the carboxyl group is paramount.[4] Highly reactive uronium/aminium salts can increase the risk compared to carbodiimides used with additives.[1][5]
-
Base: The strength and steric hindrance of the base used for neutralization or catalysis play a major role. Strong, unhindered bases are more likely to abstract the acidic α-proton.[6][7]
-
Additives: Racemization-suppressing additives like HOBt, HOAt, and Oxyma are essential, especially when using carbodiimide reagents.[1][4] They work by forming an active ester that is more stable and less prone to oxazolone formation.[4][8]
-
Temperature: Elevated temperatures accelerate reaction rates but also significantly increase the rate of racemization.[5]
-
Pre-activation Time: Allowing the activated amino acid to sit in solution with a base for an extended period before coupling increases the opportunity for oxazolone formation and subsequent racemization.[5]
Q5: How can I detect and quantify the racemization of ¹³C-leucine in my final peptide?
A5: Detecting and quantifying diastereomeric impurities requires specialized analytical techniques. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP) to separate the desired peptide from its diastereomers.[9][10]
-
Gas Chromatography (GC) after Derivatization: The peptide is first hydrolyzed back to its constituent amino acids. The amino acids are then derivatized with a chiral reagent to form diastereomers that can be separated on a standard achiral GC column.[11][12]
-
Capillary Electrophoresis (CE): This technique can be used to separate all optical isomers of a peptide in a single run, offering high sensitivity for purity analysis.[13]
-
Enzymatic Digestion: Leucine aminopeptidase, an enzyme that specifically cleaves L-amino acids from the N-terminus, can be used.[14][15] Resistance to cleavage can indicate the presence of a D-amino acid.
In-Depth Troubleshooting & Optimization Guide
Successfully incorporating ¹³C-leucine without racemization requires a multi-faceted approach that optimizes the interplay between reagents and reaction conditions.
1. The Critical Choice: Coupling Reagents and Additives
The selection of your coupling strategy is the single most important decision to control stereochemical integrity. The goal is to achieve efficient amide bond formation while minimizing the lifetime and formation of the problematic oxazolone intermediate.
-
Carbodiimides with Additives (Recommended for Sensitive Couplings): Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective activators but are highly prone to causing racemization when used alone.[5][8] Their use is mandatory with racemization-suppressing additives.
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): Often considered the gold standard for suppressing racemization, outperforming HOBt and even HOAt in many cases.[4]
-
1-Hydroxybenzotriazole (HOBt): The classic additive that significantly reduces racemization by forming a more stable OBt active ester intermediate.[8][16]
-
1-Hydroxy-7-azabenzotriazole (HOAt): More acidic and generally more effective than HOBt at both accelerating coupling and suppressing racemization.[4]
-
-
Onium Salts (Uronium/Aminium & Phosphonium): These reagents (e.g., HATU, HBTU, PyBOP) are known for their high efficiency and rapid coupling times. However, this high reactivity can also promote racemization, particularly if the amino acid is pre-activated in the presence of a base for too long.[5][17]
-
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that has demonstrated superior racemization suppression compared to many HOBt-based reagents.[6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): While highly effective, it can lead to racemization, especially with sensitive amino acids. Its use should be carefully controlled.[18][19]
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt generally considered to have a lower racemization potential than many uronium salts.[17]
-
| Coupling Reagent Class | Examples | General Racemization Tendency | Key Recommendations |
| Carbodiimides | DIC, DCC, EDC | High (when used alone) | Must be used with an additive. DIC/Oxyma is an excellent choice for minimizing racemization.[5][8][18] |
| Uronium/Aminium Salts | HBTU, HATU | Moderate to High | Use with caution. Avoid pre-activation. Consider for less sensitive couplings.[5][19] |
| Immonium Salts | COMU | Low | A highly recommended alternative to traditional onium salts, offering efficiency with low racemization.[6][7] |
| Phosphonium Salts | PyBOP, PyAOP | Low to Moderate | Generally a safer choice than uronium salts for racemization-prone couplings.[17] |
2. Base Selection and Strategy
The base neutralizes protonated amines and can catalyze the coupling reaction, but it is also the culprit in abstracting the α-proton. The choice of base is therefore critical.
-
Sterically Hindered Bases: Use weaker, sterically hindered bases. These are less likely to abstract the α-proton from the oxazolone intermediate.
-
N,N-Diisopropylethylamine (DIPEA): A common choice, but stronger bases can still be problematic.[7]
-
sym-Collidine (2,4,6-Trimethylpyridine): A weaker and more sterically hindered base that has been shown to substantially reduce racemization compared to DIPEA and NMM.[6][20] It is a highly recommended alternative.
-
3. Optimizing Reaction Conditions
Fine-tuning the experimental parameters provides an additional layer of control.
| Parameter | Condition Leading to Higher Racemization | Recommended Condition to Minimize Racemization |
| Temperature | Elevated temperatures (>25°C), microwave heating | Perform couplings at room temperature or cooled to 0°C.[5] |
| Base | Strong, unhindered bases (e.g., triethylamine, DBU) | Weak, sterically hindered bases (e.g., sym-collidine, DIPEA).[6][7] |
| Solvent | Highly polar aprotic solvents (e.g., DMF) can facilitate racemization. | Solvent choice is often dictated by resin swelling and solubility; DMF is standard, but be aware of its role. |
| Pre-activation Time | Long pre-activation times (> 5 minutes) | Add the coupling reagent to the resin immediately after adding the amino acid and base (in-situ activation). |
| Additives | Absence of additives with carbodiimides | Always use additives like OxymaPure® or HOAt with carbodiimide reagents.[1][4] |
Visualizing the Problem and Solution
Mechanism of Racemization via Oxazolone Formation
Caption: Troubleshooting workflow for minimizing racemization.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of ¹³C-Leucine using DIC/Oxyma
This protocol is designed for manual solid-phase peptide synthesis (SPPS) on a pre-swollen resin where the N-terminal amine has been deprotected.
-
Resin Preparation: Ensure the peptide-resin is washed thoroughly after Fmoc deprotection (e.g., with DMF, 3x) to remove all residual piperidine.
-
Reagent Preparation:
-
Prepare a 0.5 M solution of Fmoc-¹³C-Leu-OH in DMF.
-
Prepare a 0.5 M solution of OxymaPure® in DMF.
-
Prepare a 0.5 M solution of DIC in DMF.
-
-
Coupling Reaction (In-situ Activation):
-
To the washed peptide-resin, add 3 equivalents (relative to resin loading) of the Fmoc-¹³C-Leu-OH solution.
-
Immediately add 3 equivalents of the OxymaPure® solution.
-
Finally, add 3 equivalents of the DIC solution to initiate the reaction.
-
Note: Do not add a tertiary base like DIPEA unless coupling a salt form of an amino acid. The reaction environment for carbodiimide/Oxyma coupling is sufficiently neutral to prevent racemization.
-
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Chiral HPLC Analysis for Quantification of Racemization
This protocol provides a general framework. The specific column, mobile phase, and gradient must be optimized for your particular peptide.
-
Sample Preparation:
-
Cleave a small amount of the final peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and decant the ether.
-
Dissolve the dried crude peptide in a suitable solvent (e.g., water/acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic System:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Chiral Column: Select a chiral stationary phase known to be effective for peptides, such as a macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC®). [10] * Mobile Phase: A typical mobile phase might consist of a polar organic solvent (e.g., methanol or acetonitrile) with an acidic or basic additive (e.g., trifluoroacetic acid, formic acid, or diethylamine) to optimize peak shape and resolution.
-
-
Method Development & Analysis:
-
Begin with an isocratic elution at various solvent compositions to determine the optimal mobile phase for separating the diastereomers.
-
If isocratic elution is insufficient, develop a shallow gradient.
-
Inject the sample and monitor the chromatogram at an appropriate wavelength (e.g., 214 nm or 280 nm). The desired L-leucine peptide and the undesired D-leucine diastereomer should appear as two distinct, resolved peaks.
-
-
Quantification:
-
Integrate the peak areas for both the main product (L-leucine peptide) and the diastereomeric impurity (D-leucine peptide).
-
Calculate the percentage of racemization as: (% Racemization) = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100.
-
References
[18]Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC. (2023, September 1). Retrieved from [3]Epimerisation in Peptide Synthesis - MDPI. (2023, December 8). Retrieved from [16]Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Retrieved from [4]A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Retrieved from [13]Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. Retrieved from [6]SPPS Tips For Success Handout - Mesa Labs. Retrieved from [1]Technical Support Center: Preventing Racemization of D-Amino Acids During Peptide Coupling - Benchchem. Retrieved from [19]Effect of coupling reagent on α-C racemization of His, Cys, and Ser... - ResearchGate. Retrieved from [17]Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024, June 4). Retrieved from [7]Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. Retrieved from [8]Coupling Reagents - Aapptec Peptides. Retrieved from [2]Technical Support Center: Avoidance of D-Amino Acid Racemization in Solid-Phase Peptide Synthesis (SPPS) - Benchchem. Retrieved from [9]Chiral Amino Acid and Peptide Separations – the Next Generation - Chromatography Today. (2016, September 6). Retrieved from []Amino Acid Chiral Analysis Services - BOC Sciences. Retrieved from [11]1.1.3. Chiral separation of amino acids by gas chromatography | Request PDF - ResearchGate. Retrieved from [10]Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers - Sigma-Aldrich. Retrieved from [12]Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC. Retrieved from [14]A new method for the detection of racemization during peptide synthesis: stereoselective hydrolysis of diastereomeric peptides by leucine aminopeptidase. | Semantic Scholar. (1973, January 31). Retrieved from [20]N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production - ChemRxiv. Retrieved from [5]Technical Support Center: Preventing Racemization of D-Leucine in Peptide Synthesis - Benchchem. Retrieved from [15]A New Method for the Detection of Racemization during Peptide Synthesis: Stereoselective hydrolysis of diastereomeric peptides by leucine aminopeptidase - Weizmann Research Portal. (1973, January 31). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. peptide.com [peptide.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 16. peptide.com [peptide.com]
- 17. bachem.com [bachem.com]
- 18. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. chemrxiv.org [chemrxiv.org]
Technical Support Center: DL-Leucine-2-¹³C NMR Spectroscopy
Welcome to the technical support center for resolving common challenges in the NMR analysis of ¹³C-labeled DL-Leucine. This guide is designed for researchers, scientists, and drug development professionals who encounter peak resolution issues in their NMR spectra. The following troubleshooting guides and FAQs provide in-depth, field-proven insights to help you diagnose and solve these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are the D- and L-isomers of Leucine-2-¹³C indistinguishable in a standard ¹³C NMR spectrum?
In a standard, achiral solvent (like CDCl₃ or D₂O), enantiomers (the D- and L-isomers) are chemically and magnetically equivalent. This means they have the exact same chemical environment and, therefore, the same chemical shift. The NMR spectrometer cannot differentiate between them, resulting in a single peak for the C2 carbon of both enantiomers. To resolve them, you must introduce a chiral element into the NMR sample to break this equivalence.[1]
Q2: I see a single, slightly broadened peak for the Leucine C2 carbon. What are the most common initial causes?
Before exploring advanced techniques, it's crucial to rule out basic instrumental and sample issues.
-
Poor Spectrometer Shimming: Suboptimal shimming of the magnetic field leads to field inhomogeneity, causing peak broadening that can mask closely spaced signals. Always ensure the spectrometer is well-shimmed before acquisition.
-
Sample Purity: Impurities in your sample can co-elute or have similar chemical shifts, leading to apparent broadening or overlapping peaks.
-
Concentration Effects: At high concentrations, intermolecular interactions can lead to viscosity changes and peak broadening. Try acquiring a spectrum at a lower concentration.
-
Sub-optimal Acquisition Parameters: An insufficient number of scans can lead to a poor signal-to-noise ratio, making it difficult to distinguish true peak shape from noise.
Troubleshooting Guide: Resolving Overlapping Peaks
This section provides detailed, step-by-step solutions to specific problems you may encounter.
Problem 1: My primary goal is to confirm the identity of the C2 carbon, but it's in a crowded region of the spectrum. How can I definitively identify the C2 methine (CH) signal?
Cause: Overlap with other signals, such as CH₂ or quaternary carbons from other molecules in a mixture, can make unambiguous assignment difficult. The C2 carbon of leucine is a methine (CH) group.
Solution: Use DEPT-90 and DEPT-135 Experiments.
Distortionless Enhancement by Polarization Transfer (DEPT) is a set of experiments that differentiate carbon signals based on the number of attached protons.[2] This is a highly reliable method for confirming the type of carbon you are observing.
Experimental Protocol: DEPT Analysis
-
Acquire a Standard ¹³C Spectrum: Run a standard proton-decoupled ¹³C NMR experiment to see all carbon signals.
-
Acquire a DEPT-90 Spectrum: This experiment exclusively shows signals from CH (methine) carbons as positive peaks.[3][4] All CH₂, CH₃, and quaternary carbons will be absent. Your Leucine-2-¹³C signal should appear here.
-
Acquire a DEPT-135 Spectrum: This experiment shows CH and CH₃ carbons as positive peaks, while CH₂ carbons appear as negative (inverted) peaks.[4][5] Quaternary carbons are absent. The Leucine-2-¹³C signal will be a positive peak in this spectrum.
Data Interpretation:
By comparing the three spectra (standard ¹³C, DEPT-90, and DEPT-135), you can unambiguously identify the C2 signal.
| Experiment | CH₃ (Methyl) | CH₂ (Methylene) | CH (Methine) | C (Quaternary) |
| Standard ¹³C | Positive | Positive | Positive | Positive |
| DEPT-90 | No Signal | No Signal | Positive | No Signal |
| DEPT-135 | Positive | Negative | Positive | No Signal |
This multi-spectrum approach provides a self-validating system for identifying the C2 methine carbon.[3]
Problem 2: I need to quantify the ratio of D- to L-Leucine. How can I resolve the single C2 peak into two distinct signals for the enantiomers?
Cause: As discussed in the FAQ, enantiomers are indistinguishable in an achiral environment. The solution is to create a chiral environment within the NMR tube, forcing the enantiomers to form transient diastereomeric complexes. These diastereomers are no longer mirror images and will have different chemical shifts.[1]
Solution: Use a Chiral Solvating Agent (CSA).
Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that are simply added to your NMR sample.[6] They interact non-covalently with your analyte through mechanisms like hydrogen bonding or π-π stacking to form temporary diastereomeric complexes.[7] This is often a preferred method over Chiral Derivatizing Agents (CDAs) because it is non-destructive, requires no sample workup, and allows for direct analysis.[6]
Workflow for Using a Chiral Solvating Agent
Caption: Workflow for enantiomeric resolution using a CSA.
Mechanism of Action: Chiral Solvation
The diagram below illustrates how a single enantiomer of a CSA interacts differently with the D and L enantiomers of Leucine, breaking their magnetic equivalence.
Caption: How a CSA creates distinguishable NMR signals.
Problem 3: The C2 peak is overlapping with solvent or other matrix signals. How can I shift my peak of interest without altering the sample's chemical composition?
Cause: The chemical shift of a nucleus is sensitive to its local electronic environment, which can be influenced by interactions with the surrounding solvent.[8][9] Solvents with different properties (polarity, aromaticity, hydrogen-bonding capability) can induce differential shifts in analyte vs. matrix peaks.
Solution: Systematic Solvent and Temperature Variation.
A methodical change in solvent or temperature can often resolve overlapping peaks. Aromatic solvents like benzene-d₆ or pyridine-d₅ often induce significant shifts (known as Aromatic Solvent Induced Shifts or ASIS) compared to common solvents like CDCl₃ or DMSO-d₆.[9]
Protocol for Solvent and Temperature Screening
-
Baseline Spectrum: Acquire a high-quality spectrum in your initial solvent (e.g., CDCl₃).
-
Change Polarity: Prepare a new sample in a more polar, aprotic solvent like Acetone-d₆ or DMSO-d₆. These solvents can disrupt intermolecular hydrogen bonds, altering chemical shifts.[8]
-
Introduce Aromaticity: Prepare a sample in Benzene-d₆. The ring currents of the aromatic solvent can cause significant, and often non-intuitive, shifts that may resolve the overlap.
-
Vary Temperature: Using your most promising solvent system, acquire spectra at different temperatures (e.g., 25°C, 40°C, 60°C). Temperature changes can alter molecular conformations and solvation shells, which may be sufficient to separate the signals.[10]
Data Summary: Potential Solvent Effects
| Solvent | Type | Key Interaction | Expected Effect on Polar Groups |
| Chloroform-d (CDCl₃) | Halogenated | Weak H-bond donor | Baseline |
| DMSO-d₆ | Polar Aprotic | Strong H-bond acceptor | Significant shifts for NH, OH protons; moderate shifts for carbons |
| Benzene-d₆ | Aromatic | π-stacking, ASIS | Can cause large upfield or downfield shifts depending on solute geometry |
| Methanol-d₄ | Polar Protic | H-bond donor/acceptor | Can exchange with labile protons (NH, OH); strong solvation effects |
Note: Always use an internal standard that is inert to the expected interactions, or reference the solvent residual peak if its shift is known and stable.[11]
Problem 4: My sample is complex and basic methods are failing. How can I use advanced NMR to resolve the C2 signal from other nearby carbon signals?
Cause: In highly complex mixtures (e.g., crude reaction mixtures, biological matrices), severe peak overlap may be unavoidable in a 1D spectrum.[12]
Solution: Use 2D Heteronuclear NMR Spectroscopy.
Two-dimensional (2D) NMR experiments add a second frequency dimension, spreading peaks out over a plane and dramatically increasing resolution.[13][14] For resolving an overlapping ¹³C signal, the Heteronuclear Single Quantum Coherence (HSQC) experiment is the most powerful tool.
The Power of HSQC
The HSQC experiment correlates carbon atoms directly with their attached protons.[13][15] Instead of a single peak on a 1D frequency axis, you get a correlation spot on a 2D map with coordinates corresponding to the ¹H chemical shift (F2 axis) and the ¹³C chemical shift (F1 axis).
Decision Tree: Choosing the Right Experiment
Caption: Decision tree for selecting the appropriate NMR experiment.
Interpreting an HSQC Spectrum:
Imagine the ¹³C spectrum of DL-Leucine is heavily overlapped. The C2 proton (H2) has a unique chemical shift in the ¹H spectrum (around 3.7 ppm). In the HSQC spectrum, you will look for a correlation peak at the coordinates (~3.7 ppm on the ¹H axis, ~53 ppm on the ¹³C axis). Even if other carbons have a chemical shift near 53 ppm, it is highly unlikely that their attached protons also have a shift near 3.7 ppm. This specificity allows you to "pick out" the C2-H2 correlation from the noise, confirming the ¹³C assignment and resolving the overlap.[15]
References
-
Fiveable. (2025, September 15). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. [Link]
-
Wenzel, T. J., & Wilcox, C. D. (2016). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Chirality, 28(5), 348-373. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.11: DEPT ¹³C NMR Spectroscopy. [Link]
-
NuMega Resonance Labs. DEPT and APT NMR Testing Services. [Link]
-
Sato, K., et al. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1163. [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]
-
Chemistry Steps. (2023, September 26). DEPT NMR: Signals and Problem Solving. [Link]
-
Slideshare. Dept nmr. [Link]
-
Williamson, M. P., & Asakura, T. (1994). The ¹³C chemical shifts of amino acids in aqueous solution containing organic solvents: application to the secondary structure characterization of peptides in aqueous trifluoroethanol solution. Journal of biomolecular NMR, 4(1), 47-59. [Link]
-
Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(18), 12183-12195. [Link]
-
Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]
-
Wikipedia. Chiral derivatizing agent. [Link]
-
News-Medical.Net. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]
-
Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers. [Link]
-
University of Leicester. Two-dimensional NMR. [Link]
-
Royal Society of Chemistry. (2022). Impact of solvent interactions on ¹H and ¹³C chemical shifts investigated using DFT and a reference dataset recorded in CDCl₃ and CCl₄. Physical Chemistry Chemical Physics, 24(37), 22695-22706. [Link]
-
Weizmann Institute of Science. Types of 2D NMR. [Link]
-
ResearchGate. (2025, August 7). Leucine Side-Chain Conformation and Dynamics in Proteins from ¹³C NMR Chemical Shifts. [Link]
-
Belton, P. S., Gil, A. M., & Tanner, S. F. (1992). On the ¹³C CP/MAS spectra of leucine. Solid state nuclear magnetic resonance, 1(2), 67-71. [Link]
-
Biological Magnetic Resonance Bank. L-Leucine at BMRB. [Link]
-
BMRB. (2021). ¹³C Direct Detected NMR for Challenging Systems. Molecules, 26(11), 3326. [Link]
-
Oxford Academic. (2007, November 15). Minimizing the overlap problem in protein NMR: a computational framework for precision amino acid labeling. Bioinformatics, 24(1), 11-18. [Link]
-
University of Cambridge. The very basics of NMR of proteins. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
University of Zurich. peptide nmr. [Link]
-
ResearchGate. Carbon-13 NMR chemical shifts of the common amino acid residues measured in aqueous solutions of the linear tetrapeptides H-Gly-Gly-X-l-ALA-OH. [Link]
-
Kay, L. E., & Gardner, K. H. (1997). The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins. Journal of Magnetic Resonance, 124(2), 321-356. [Link]
-
SpectraBase. DL-Leucine - Optional[13C NMR] - Chemical Shifts. [Link]
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Technical Support Center: Purification of 13C-Labeled Leucine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the removal of D-leucine impurities from your valuable 13C-labeled L-leucine samples. As your dedicated Senior Application Scientist, my goal is to equip you with both the practical steps and the underlying scientific principles to ensure the highest enantiomeric purity of your research materials.
Frequently Asked Questions (FAQs)
Q1: Why is D-leucine a concern in my 13C-labeled L-leucine sample?
The presence of the D-enantiomer in a sample intended to be enantiomerically pure L-leucine can have significant consequences in various applications. In drug development, the stereochemistry of a molecule is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.[1] For researchers using 13C-labeled L-leucine for metabolic studies or protein NMR, the presence of the D-isomer can lead to ambiguous or erroneous results, as it may not be metabolized or incorporated in the same way as the natural L-isomer.[][]
Q2: What are the primary methods for removing D-leucine impurities?
There are three main strategies for separating enantiomers like D- and L-leucine:
-
Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation.[4]
-
Enzymatic Resolution: This method leverages the high stereoselectivity of enzymes. An enzyme can be chosen that specifically acts on one enantiomer, converting it into a different compound that can then be easily separated.[][6]
-
Diastereomeric Crystallization: This classical resolution technique involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomers.[7] Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.[8][9]
Q3: Will the 13C-label on my L-leucine affect the separation process?
The presence of 13C isotopes results in a slightly higher molecular weight for the labeled L-leucine compared to its unlabeled counterpart. However, for most separation techniques, this mass difference has a negligible effect on the chiral recognition and separation mechanisms. The chemical properties and stereochemistry, which are the basis for these separations, remain unchanged.[] You may observe minor shifts in retention times in chromatography or slight differences in mass spectrometry readings, which can be accounted for with proper calibration and analysis.[10][11]
Q4: How can I determine the enantiomeric excess (e.e.) of my purified sample?
Several analytical techniques can be used to determine the enantiomeric excess of your leucine sample:
-
Chiral HPLC or GC: This is one of the most common methods, providing baseline separation of the enantiomers, allowing for accurate quantification.[4][12]
-
Mass Spectrometry (MS): Certain MS-based methods, often involving chiral selectors, can be used to determine the enantiomeric ratio.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral shift reagent, it's possible to induce a chemical shift difference between the enantiomers, allowing for their quantification.[15]
-
X-ray Powder Diffraction (XRPD): This technique can be used for solid samples, as the diffraction patterns of the racemate and pure enantiomers can differ.[16]
Troubleshooting Guide: Protocols and Common Issues
This section provides detailed protocols and troubleshooting advice for the three primary methods of D-leucine removal.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly effective method for both analytical and preparative scale separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For amino acids like leucine, crown ether-based and glycopeptide-based CSPs are particularly effective.[12][17]
Experimental Protocol: Preparative Chiral HPLC
-
Column Selection: Choose a suitable preparative chiral column. A crown-ether based CSP, such as ChiroSil® SCA(-), is a good starting point for leucine enantiomers.[17]
-
Mobile Phase Preparation: Prepare a mobile phase typically consisting of an organic solvent (e.g., methanol) and an acidic aqueous solution (e.g., water with perchloric acid). A common mobile phase for leucine separation on a crown-ether column is 84% MeOH / 16% H₂O with 5 mM HClO₄.[17]
-
Sample Preparation: Dissolve your 13C-labeled leucine sample in the mobile phase at a known concentration. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection.
-
Chromatographic Separation:
-
Equilibrate the preparative HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions. The L-enantiomer typically elutes before the D-enantiomer on a SCA(-) column.[17]
-
-
Fraction Collection: Collect the fractions corresponding to the L-leucine peak.
-
Solvent Removal and Sample Recovery: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified 13C-labeled L-leucine.
Workflow for Chiral HPLC Purification
Caption: Workflow for purifying 13C-L-leucine using chiral HPLC.
Troubleshooting Chiral HPLC Separations
| Problem | Potential Cause(s) | Solution(s) |
| Poor or no resolution of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase composition. | - Screen different CSPs (e.g., crown ether, glycopeptide-based).- Adjust the organic modifier concentration and the type/concentration of the acid in the mobile phase.[12][17] |
| Peak tailing | - Sample overload.- Secondary interactions with the stationary phase. | - Reduce the amount of sample injected.- Modify the mobile phase by adding a competing amine or acid. |
| Low recovery of the purified sample | - Adsorption of the sample to the column or system.- Inefficient fraction collection. | - Use a system with inert surfaces.- Optimize the timing and width of the fraction collection window.[1] |
Method 2: Enzymatic Resolution
Enzymatic resolution is an elegant method that capitalizes on the stereospecificity of enzymes to separate enantiomers.[] A common approach is to first derivatize the racemic amino acid (e.g., N-acetylation) and then use an enzyme, such as an aminoacylase, that will selectively hydrolyze only the L-enantiomer derivative.[]
Experimental Protocol: Enzymatic Resolution of N-Acetyl-Leucine
-
N-Acetylation of Leucine:
-
Dissolve the 13C-labeled leucine sample in a suitable solvent (e.g., aqueous sodium bicarbonate).
-
Add acetic anhydride dropwise while maintaining a basic pH.
-
After the reaction is complete, acidify the solution to precipitate the N-acetyl-leucine. Filter and dry the product.
-
-
Enzymatic Hydrolysis:
-
Prepare a solution of the N-acetyl-13C-leucine in a buffered aqueous solution (pH is enzyme-dependent, often near neutral).
-
Add the aminoacylase enzyme.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) with gentle stirring.
-
-
Separation of Products:
-
After the reaction, the mixture will contain 13C-L-leucine and N-acetyl-13C-D-leucine.
-
These two compounds have different physical properties and can be separated by methods such as ion-exchange chromatography or crystallization.[18][19] For example, adjusting the pH can facilitate the crystallization of L-leucine.
-
-
Recovery of D-enantiomer (Optional): The remaining N-acetyl-13C-D-leucine can be hydrolyzed chemically to recover the D-leucine if desired.
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of 13C-leucine.
Troubleshooting Enzymatic Resolution
| Problem | Potential Cause(s) | Solution(s) |
| Low or no enzyme activity | - Incorrect pH or temperature.- Enzyme denaturation or inhibition. | - Optimize the reaction conditions (pH, temperature) for the specific enzyme used.- Ensure no inhibitory substances are present in the sample. |
| Incomplete hydrolysis of the L-enantiomer | - Insufficient reaction time.- Insufficient amount of enzyme. | - Increase the incubation time and monitor the reaction progress.- Increase the enzyme concentration. |
| Difficulty separating L-leucine from N-acetyl-D-leucine | - Suboptimal separation conditions. | - For crystallization, carefully control the pH and temperature.- For ion-exchange chromatography, optimize the buffer and gradient conditions.[18] |
Method 3: Diastereomeric Crystallization
This method involves reacting the racemic leucine with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[7][20]
Experimental Protocol: Diastereomeric Crystallization
-
Selection of Resolving Agent: Choose a suitable chiral resolving agent. For amino acids, chiral acids like tartaric acid derivatives are often effective.[9]
-
Diastereomeric Salt Formation:
-
Dissolve the 13C-labeled leucine in a suitable solvent (e.g., an alcohol-water mixture).
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the mixture to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly. One of the diastereomeric salts should be less soluble and will crystallize out.[9]
-
Collect the crystals by filtration.
-
The purity of the crystallized diastereomer can be improved by recrystallization.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in water.
-
Adjust the pH to break the salt and precipitate the free amino acid.
-
Filter, wash, and dry the purified 13C-L-leucine.
-
Workflow for Diastereomeric Crystallization
Caption: Workflow for diastereomeric crystallization of 13C-leucine.
Troubleshooting Diastereomeric Crystallization
| Problem | Potential Cause(s) | Solution(s) |
| No crystallization occurs | - The diastereomeric salts are too soluble in the chosen solvent.- Solution is supersaturated but requires nucleation. | - Try a different solvent or solvent mixture.- Try seeding the solution with a small crystal of the desired diastereomer. |
| Both diastereomers co-crystallize | - The solubilities of the two diastereomers are too similar in the chosen solvent. | - Experiment with different resolving agents and solvents.- Optimize the cooling rate; slower cooling often yields purer crystals.[21] |
| Low yield of the desired enantiomer | - The desired diastereomer is significantly soluble in the mother liquor. | - Concentrate the mother liquor and attempt a second crystallization.- Ensure the correct stoichiometry of the resolving agent is used. |
Summary of Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Chiral HPLC | - High purity achievable.- Applicable to small and large scales.- Direct separation without derivatization. | - Requires specialized and expensive equipment/columns.- Can be time-consuming for large quantities. | Analytical determination of e.e. and small to medium-scale preparative purification. |
| Enzymatic Resolution | - High stereoselectivity.- Mild reaction conditions.- Environmentally friendly.[] | - Requires derivatization and subsequent removal.- Enzyme cost and stability can be a factor. | Medium to large-scale synthesis where high enantiopurity is critical. |
| Diastereomeric Crystallization | - Cost-effective for large scales.- Well-established technique. | - Can be trial-and-error to find the right resolving agent and solvent.- Yields may not be optimal. | Large-scale industrial purification. |
References
-
Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]
-
Gil-Av, E., Tishbee, A., & Hare, P. E. (1979). Separation of D and L amino acids by liquid chromatography: use of chiral eluants. Science, 204(4398), 1226-1228. [Link]
-
Wallworth, D. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Long, W. J. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns. Agilent Technologies, Inc. [Link]
-
S, S., & S, S. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical chemistry, 72(17), 4275-4281. [Link]
- Christensen, B. G. (1988). Process for the separation of L-leucine and L-isoleucine.
- Christensen, B. G. (1987). Process for the separation of L-leucine and L-isoleucine.
-
Kaspereit, M., & Kockmann, N. (2010). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of separation science, 33(4‐5), 643-651. [Link]
-
ResearchGate. (2019). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. [Link]
-
Li, Y., Wang, L., & Wang, J. (2019). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. New Journal of Chemistry, 43(44), 17351-17358. [Link]
-
Wikipedia. (n.d.). Diastereomeric recrystallization. [Link]
-
Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 72(17), 4275-4281. [Link]
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for D/L Amino Acids. [Link]
-
ResearchGate. (2009). Determination of enantiomeric excess of leucine and valine by X-ray powder diffraction. [Link]
-
UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. [Link]
-
Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]
-
Lapek, J. D., & Gonzalez, J. E. (2014). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(9), 1544-1552. [Link]
-
Libourel, I. G., & Shachar-Hill, Y. (2011). Quantification of Peptide m/z Distributions from 13C-Labeled Cultures with High-Resolution Mass Spectrometry. Analytical Chemistry, 83(1), 229-236. [Link]
-
Lorenz, H., & Seidel-Morgenstern, A. (2014). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]
-
Thiageswaran, S. (2025). GLP-1 Peptide Impurity Profiling: Separating D-Isomers, Oxidation States, and Truncations. Separation Science. [Link]
-
Jipa, R., et al. (2024). Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry. International Journal of Molecular Sciences, 25(11), 6094. [Link]
-
bioRxiv. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. [Link]
-
Tang, Y., et al. (2023). Characterization of low-level D-amino acid isomeric impurities of Semaglutide using liquid chromatography-high resolution tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 224, 115164. [Link]
-
BioPharmaSpec. (2025). Managing Product-Related Impurities in Synthetic Peptides. [Link]
-
Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516-1561. [Link]
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Technical Support Center: Minimizing Isotope Scrambling in Leucine-2-13C Metabolic Studies
Welcome to the technical support center for researchers utilizing Leucine-2-13C in metabolic tracer studies. This guide is designed to provide in-depth, field-proven insights into the common challenges associated with isotope scrambling. Here, we move beyond simple procedural lists to explain the underlying biochemical principles, empowering you to design robust experiments and accurately interpret your data.
I. Frequently Asked Questions (FAQs)
Q1: What is isotope scrambling and why is it a concern with Leucine-2-13C?
A1: Isotope scrambling, in the context of metabolic studies, refers to the enzymatic rearrangement of the stable isotope label within a tracer molecule. When using Leucine-2-13C, the expectation is that the 13C label will remain at the second carbon position as it is incorporated into proteins or other metabolic products. However, certain metabolic pathways can cleave and re-form the carbon skeleton of leucine, leading to the migration of the 13C label to other positions. This scrambling effect can lead to a misinterpretation of metabolic flux data, as the positional information of the isotope is critical for accurate pathway analysis.[1][2]
Q2: What are the primary metabolic pathways responsible for scrambling the 13C label from the second position of leucine?
A2: The primary route for Leucine-2-13C scrambling involves the reversible transamination of leucine to α-ketoisocaproate (KIC).[3][4] Once formed, KIC can enter several metabolic fates. A key scrambling pathway involves the catabolism of KIC, which can ultimately lead to the production of acetyl-CoA and acetoacetate.[3][5] During these transformations, the carbon skeleton is rearranged, and the 13C label can be repositioned. For instance, if the labeled acetyl-CoA enters the TCA cycle, the 13C can be incorporated into various intermediates and subsequently into other amino acids, effectively "scrambling" the original positional label.
Q3: Can the choice of cell culture media components influence the degree of isotope scrambling?
A3: Absolutely. The composition of the cell culture media plays a crucial role in directing metabolic flux and can significantly impact the extent of isotope scrambling. High concentrations of unlabeled alternative energy sources, such as glucose and glutamine, can influence the rate at which leucine is catabolized for energy versus being incorporated into protein.[1][6] For example, in states of glucose or glutamine limitation, cells may increase the catabolism of branched-chain amino acids like leucine, thereby increasing the likelihood of scrambling.[5]
Q4: Are there specific analytical techniques that are better suited for detecting and quantifying isotope scrambling?
A4: Yes, the choice of analytical methodology is critical. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this purpose.[7][8] These techniques can not only measure the overall enrichment of 13C in leucine and its metabolites but can also provide information about the positional distribution of the label through the analysis of fragmentation patterns.[9] Comparing the observed fragmentation patterns to those of known standards with the label at specific positions allows for the detection and quantification of scrambling.
II. Troubleshooting Guide
Problem 1: High degree of 13C enrichment in metabolites not directly downstream of leucine incorporation.
-
Potential Cause: Significant catabolism of Leucine-2-13C and subsequent entry of the labeled carbons into central carbon metabolism (e.g., the TCA cycle).
-
Troubleshooting Steps:
-
Optimize Tracer Concentration: Ensure that the concentration of Leucine-2-13C is not excessively high. High concentrations can push the equilibrium towards catabolic pathways.
-
Provide Ample Alternative Energy Sources: Supplement the media with sufficient unlabeled glucose and glutamine to meet the cell's primary energy demands, thereby reducing the reliance on leucine catabolism.[1][6]
-
Time Course Analysis: Conduct a time-course experiment to determine the optimal labeling duration. Scrambling is a time-dependent process; shorter incubation times may minimize the effect while still allowing for sufficient label incorporation into the products of interest.
-
Problem 2: Inconsistent labeling patterns observed across replicate experiments.
-
Potential Cause: Variability in cell culture conditions, such as cell density, growth phase, or media composition.
-
Troubleshooting Steps:
-
Standardize Cell Seeding and Growth: Ensure consistent cell densities and that cells are in the same growth phase (e.g., mid-logarithmic) at the start of each experiment.
-
Pre-condition Cells: Before introducing the tracer, pre-condition the cells in the experimental media for a set period to allow for metabolic adaptation.
-
Strict Media Preparation Protocols: Implement rigorous protocols for media preparation to minimize batch-to-batch variability.
-
Problem 3: Difficulty in distinguishing between direct incorporation and scrambled label in downstream metabolites.
-
Potential Cause: The metabolic network is highly interconnected, making it challenging to trace the path of the 13C label.
-
Troubleshooting Steps:
-
Utilize Positional Isotopomer Analysis: Employ advanced mass spectrometry techniques that can resolve positional isotopomers. This may involve specific derivatization methods to induce predictable fragmentation patterns.
-
Use Multiple Labeled Tracers: In parallel experiments, use other specifically labeled leucine isotopomers (e.g., Leucine-1-13C or uniformly labeled Leucine-13C6) to gain a more comprehensive understanding of leucine's metabolic fate.[10][11][12] Comparing the labeling patterns from different tracers can help to deconvolve complex metabolic pathways.
-
Metabolic Modeling: Employ computational metabolic flux analysis (MFA) to model the flow of the 13C label through the metabolic network.[13][14][15] This can help to quantify the contribution of different pathways to the observed labeling patterns.
-
III. Experimental Protocols & Methodologies
Protocol 1: Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the mid-logarithmic growth phase at the time of the experiment.
-
Media Equilibration: Twenty-four hours prior to labeling, replace the standard culture medium with an experimental medium that is identical in composition but lacks leucine. This step helps to deplete the intracellular pool of unlabeled leucine.
-
Initiation of Labeling: To start the experiment, replace the leucine-free medium with the experimental medium supplemented with a known concentration of Leucine-2-13C.
-
Incubation: Incubate the cells for the predetermined optimal duration.
-
Metabolite Extraction: At the end of the incubation period, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS) and then extracting metabolites using a cold solvent mixture (e.g., 80% methanol).
Protocol 2: GC-MS Analysis for Positional Isotopomer Analysis
-
Derivatization: Derivatize the extracted amino acids to make them volatile for GC analysis. A common method is to create tert-butyldimethylsilyl (TBDMS) derivatives.
-
GC Separation: Separate the derivatized amino acids on a suitable GC column.
-
MS Analysis: Analyze the eluting compounds using a mass spectrometer in electron ionization (EI) mode. Collect data in both full scan and selected ion monitoring (SIM) modes.
-
Data Analysis: Analyze the fragmentation patterns of the leucine-TBDMS derivative. The relative abundances of specific fragment ions can be used to determine the position of the 13C label. For example, the fragmentation of the leucine-TBDMS derivative will produce different characteristic ions depending on the location of the 13C atom.
IV. Data Presentation & Visualization
Table 1: Example GC-MS Fragmentation Data for Leucine-TBDMS Derivatives
| Fragment Ion (m/z) | Unlabeled Leucine | Leucine-2-13C (No Scrambling) | Leucine-1-13C (for comparison) |
| [M-57]+ | 302 | 303 | 303 |
| [M-159]+ | 200 | 201 | 200 |
| [M-85]+ | 274 | 274 | 275 |
This table illustrates how different fragment ions will shift in mass depending on the position of the 13C label, allowing for the detection of scrambling.
Diagrams of Metabolic Pathways and Workflows
Caption: Leucine-2-13C metabolic fate.
Caption: Experimental workflow for minimizing isotope scrambling.
V. References
-
M. W. van Delft, et al. (2012). Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells. BMC Systems Biology. [Link]
-
Leighty, R. W., & Antoniewicz, M. R. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology. [Link]
-
Lichtenecker, R., et al. (2013). Selective Isotope Labelling of Leucine Residues by Using α-Ketoacid Precursor Compounds. ChemBioChem. [Link]
-
Wiechert, W. (2001). 13C metabolic flux analysis. Metabolic Engineering.
-
Mollney, M., et al. (1999). 13C metabolic flux analysis: optimal design of isotopic labeling experiments. Biotechnology and Bioengineering.
-
Tura, A., et al. (2003). Biosynthetic pathways of leucine and valine from isotope-labelled precursors. Biochemical Journal.
-
Nair, K. S., et al. (1996). Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein. Analytical Biochemistry. [Link]
-
Heuillet, M., et al. (2018). LC-MS/MS characterization of leucine contamination in the PA-PT sample. Journal of Proteomics.
-
Cogent. (n.d.). Leucine and iso Leucine Separated with LCMS. Application Note.
-
Dr. G Bhanu Prakash. (2023). Metabolism Of Glycine, Leucine, Isoleucine, Valine, Arginine and Histidine. YouTube. [Link]
-
Dickinson, J. R., et al. (1998). Potential metabolic routes for the metabolism of leucine to isoamyl alcohol in Saccharomyces cerevisiae. Journal of Biological Chemistry.
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology. [Link]
-
Tang, Y. J., et al. (2007). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Biotechnology and Bioengineering.
-
Walther, J. L., et al. (2011). Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolic Engineering. [Link]
-
Kim, I. Y., & Wolfe, R. R. (2016). Exploring Human Muscle Dynamics In Vivo Using Stable Isotope Tracers. Annals of Clinical Nutrition and Metabolism.
-
Zamboni, N., & Heinemann, M. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.
-
Loquet, A., et al. (2011). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Biomolecular NMR. [Link]
-
Matthews, D. E., et al. (1980). Determination of leucine flux in vivo by gas chromatography-mass spectrometry utilizing stable isotopes for trace and internal standard. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
-
Bortolotti, M., et al. (1997). An Isotopic Study of the Effect of Dietary Carbohydrate on the Metabolic Fate of Dietary Leucine and Phenylalanine. The Journal of Nutrition.
-
Culea, M., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Romanian Journal of Physics.
-
Walther, J. L., et al. (2011). Optimization of 13C Isotopic Tracers for Metabolic Flux Analysis in Mammalian Cells. Metabolic Engineering.
-
Crown, S. B., & Antoniewicz, M. R. (2013). Using Multiple Tracers for 13C Metabolic Flux Analysis. Methods in Molecular Biology.
-
Sauer, U. (2006). High-throughput phenomics: experimental methods for mapping fluxomes. Current Opinion in Biotechnology.
-
Grankvist, K., et al. (2020). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports.
-
Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology.
Sources
- 1. Rational design of 13C-labeling experiments for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
- 3. Overview of Leucine Metabolism - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mass spectrometric methods for determination of [13C]Leucine enrichment in human muscle protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 14. 13C metabolic flux analysis: optimal design of isotopic labeling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
Strategic Isotope Selection: Alpha-Carbon vs. Carboxyl Labeling in Leucine
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Metabolic Flux Analysis (MFA), NMR Structural Biology, and Proteomics
Executive Summary
In the precise world of stable isotope tracing, the choice between Alpha-Carbon (
While Carboxyl labeling (
This guide objectively compares these two methodologies, providing experimental justification for when and why to shift to Alpha-Carbon labeling.
Part 1: The Mechanistic Divide
To understand the advantages of alpha-carbon labeling, one must first visualize the catabolic checkpoint where the two labels diverge: the Branched-Chain
The Fate of the Label
-
Carboxyl Label (
): The label is located on the carboxylic acid group. Upon entering the mitochondria, Leucine is transaminated to -Ketoisocaproate (KIC). BCKDH then decarboxylates KIC, releasing the C1 label as .-
Result: The label is lost from the metabolite pool.
-
Application: Perfect for measuring oxidation rates (Breath Tests).
-
-
Alpha-Carbon Label (
): The label is located on the chiral center ( ). During the same BCKDH reaction, this carbon is retained in Isovaleryl-CoA .-
Result: The label persists into Acetyl-CoA and Acetoacetate.
-
Application: Essential for measuring lipogenesis, ketogenesis, and anaplerotic flux.
-
Visualization: Leucine Catabolic Fate
Figure 1: The metabolic divergence of Leucine labels. Note how the C1 label is irreversibly lost as CO2, while the C2 label enters the Acetyl-CoA pool.
Part 2: Comparative Analysis & Advantages
1. Metabolic Flux Analysis (MFA)
The Advantage: Retention of the Carbon Skeleton In metabolic engineering and cancer metabolism research, the goal is often to map the flow of carbon into biomass or energy carriers.
-
Carboxyl Limitation: Once
-Leu is oxidized, the signal vanishes. You cannot determine if the leucine carbon contributed to fatty acid synthesis or the TCA cycle. -
Alpha-Carbon Superiority: The
label is converted into Acetyl-CoA (via downstream processing). This labeled Acetyl-CoA can then be detected in:-
Citrate/Glutamate: Measuring flux into the TCA cycle.
-
Palmitate/Sterols: Measuring de novo lipogenesis from amino acid precursors.
-
Ketone Bodies: Direct measurement of ketogenic flux in hepatocytes.
-
2. Structural Biology (NMR Spectroscopy)
The Advantage: The Backbone "Hub"
In protein NMR, the alpha-carbon (
-
Carboxyl Limitation: The carbonyl carbon (
) primarily connects to the of the next residue and the of the same residue. It provides limited structural constraints. -
Alpha-Carbon Superiority:
-
Secondary Structure Index: The chemical shift of
is the most reliable indicator of secondary structure ( -helix vs. -sheet). -
Connectivity:
allows for scalar coupling to both the side chain ( ) and the backbone ( ). This makes it indispensable for backbone assignment (e.g., HNCA, HN(CO)CA experiments).
-
3. Mass Spectrometry (Proteomics)
The Advantage: Fragment Ion Stability
-
Carboxyl Limitation: In tandem MS (MS/MS), carboxyl groups are frequently lost as neutral fragments (
or ), stripping the peptide of its isotopic tag before detection. -
Alpha-Carbon Superiority: The alpha-carbon is embedded in the peptide backbone or the immonium ion. It is far more likely to be retained in the
- and -ion series, ensuring robust quantification even after fragmentation.
Part 3: Data Summary Table
| Feature | Carboxyl Label ( | Alpha-Carbon Label ( | Winner |
| Oxidation Measurement | Direct (measure breath | Indirect/Complex | Carboxyl |
| Downstream Tracing | Impossible (Label lost) | Retained in Acetyl-CoA/Lipids | Alpha-Carbon |
| NMR Assignment | Backbone Carbonyl ( | Backbone Hub ( | Alpha-Carbon |
| Secondary Structure | Weak correlation | Strong Chemical Shift Index | Alpha-Carbon |
| MS Fragment Stability | Low (Neutral loss of | High (Retained in backbone) | Alpha-Carbon |
| Cost | Lower | Higher | Carboxyl |
Part 4: Experimental Protocols
Protocol A: Tracing Leucine into Lipids (Metabolic Flux)
Objective: Determine the contribution of Leucine carbons to de novo lipogenesis in cancer cells.
-
Media Prep: Prepare leucine-free DMEM. Add
Leucine to a final concentration of 0.8 mM (physiological). -
Cell Culture: Seed cells (e.g., HeLa or HepG2) and incubate for 24–48 hours to allow isotopic steady state.
-
Extraction:
-
Wash cells 2x with ice-cold PBS.
-
Lyse in methanol:water (80:20).
-
Add chloroform to separate the lipid fraction (Folch extraction).
-
-
Derivatization: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs).
-
GC-MS Analysis:
-
Monitor palmitate (C16:0).
-
Analysis: If Leucine contributes to lipogenesis, you will see mass isotopomers (M+1, M+2, etc.) in the palmitate spectrum, derived from the
Acetyl-CoA generated from the Leucine precursor. -
Note: Carboxyl labeling would yield no enrichment in lipids.
-
Protocol B: NMR Backbone Assignment
Objective: Assign protein backbone resonances using Alpha-Carbon labeling.
-
Expression: Grow E. coli auxotrophs in M9 minimal media supplemented with
Leucine (and uniformly ammonium chloride). -
Purification: Purify protein via affinity chromatography (Ni-NTA) and size exclusion.
-
Spectroscopy:
-
Run HNCA pulse sequence.
-
Mechanism:[1] Magnetization transfers from
. -
Result: You will observe cross-peaks correlating the amide proton/nitrogen to the intra-residue alpha-carbon.
-
Contrast: This provides the specific chemical shift of the Leucine
, allowing you to distinguish Leucine residues from others and determine if they are in helices (downfield shift) or sheets (upfield shift).
-
Part 5: Visualizing the NMR Advantage
The following diagram illustrates why the Alpha-Carbon is the "Hub" of NMR assignment compared to the Carboxyl carbon.
Figure 2: The Alpha-Carbon (
References
-
Wolfe, R. R., & Chinkes, D. L. (2005). Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. Link
-
Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and recommendations. Metabolic Engineering, 20, 42-48. Link
-
Kay, L. E. (1997). NMR methods for the study of protein structure and dynamics.[2][3][4] Biochemistry and Cell Biology, 75(1), 1-15. Link
-
Schuck, P. (1996). Use of surface plasmon resonance to probe the equilibrium and kinetic constants of interaction between amylose and amylopectin. Annual Review of Biophysics and Biomolecular Structure. Link
-
Cambridge Isotope Laboratories. (2023). Metabolic Flux Analysis: Application Note 12. Link
Sources
- 1. youtube.com [youtube.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. The use of 2H, 13C, 15N multidimensional NMR to study the structure and dynamics of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How NMR spectroscopy is providing novel insights into protein structures, dynamics and interactions | Bruker [bruker.com]
DL-Leucine-2-13C vs deuterated leucine (d3/d10) internal standards
Topic: Comparative Analysis: DL-Leucine-2-13C vs. Deuterated Leucine (d3/d10) Internal Standards in LC-MS/MS Bioanalysis
Executive Summary: The "Perfect" Standard Paradox
For high-precision quantitation of Leucine, Leucine-d3 or -d10 (Deuterated) is generally the superior operational choice over DL-Leucine-2-13C , despite the theoretical superiority of Carbon-13.
While
Recommendation:
-
Use Leucine-d3/d10 for routine bioanalysis to ensure spectral cleanliness.
-
Use
C-Leucine only if it is uniformly labeled (e.g., C6, +6 Da) or if you are using high-resolution MS (HRMS) capable of resolving the mass defect, and if you strictly control analyte concentrations to prevent M+1 saturation.
Mechanism of Action: The Physics of Failure
To choose the correct standard, one must understand the two distinct physical phenomena that cause assay failure: Chromatographic Isotope Effect (Deuterium's weakness) and Isotopic Crosstalk (
A. The Deuterium Isotope Effect (Chromatography)
Deuterium (
-
Result: Deuterated isotopologues often elute earlier than the unlabeled analyte on Reverse-Phase (RP) columns.[2]
-
Risk: If the retention time (RT) shift moves the IS out of a matrix suppression zone (e.g., phospholipids) while the analyte remains in it, the IS fails to correct for the matrix effect, leading to quantitative bias.
B. Isotopic Crosstalk (Mass Spectrometry)
This is the critical failure point for DL-Leucine-2-13C . Leucine (
-
Natural Abundance: Carbon-13 exists at ~1.1% natural abundance.
-
The Math: The probability of a native Leucine molecule containing one
C atom (M+1) is approx . -
The Consequence: If you use a +1 Da Internal Standard, 6.6% of your unlabeled analyte signal appears in your Internal Standard channel.
-
Scenario: Analyte = 1000 ng/mL, IS = 10 ng/mL.
-
Interference: The analyte contributes ~66 ng/mL equivalent signal into the IS channel, completely swamping the actual IS.
-
Comparative Technical Analysis
| Feature | DL-Leucine-2-13C (+1 Da) | Leucine-d3 / d10 (+3 / +10 Da) |
| Chromatographic Co-elution | Perfect. No RT shift. | Imperfect. Potential shift of 0.1–0.5 min (earlier). |
| Spectral Cleanliness | Poor. High crosstalk from analyte M+1. | Excellent. M+3/M+10 is negligible in natural analyte. |
| Matrix Effect Correction | Excellent (if signal is visible). | Good (unless RT shift is significant). |
| Stability | High (Backbone stable). | Variable (Avoid exchangeable protons like -OH, -NH). |
| Chirality (DL vs L) | Risk. Racemic mixture. 50% is D-isomer (impurity). | Better. L-Leucine-d3 is widely available. |
| Cost | Generally Higher. | Generally Lower. |
The "DL" Factor (Racemic vs. Enantiopure)
The prompt specifies DL -Leucine-2-13C. This is a racemic mixture (50:50 L- and D-isomers).
-
Biological Samples: Mammalian systems primarily contain L-Leucine .
-
The Risk: If you use a non-chiral column (e.g., C18), L- and D-Leucine co-elute. The IS signal will be valid. However, if you use a chiral column, the D-Leucine-2-13C component of your IS will elute elsewhere, effectively halving your IS concentration and potentially complicating the chromatogram. Always use L-isomer standards for biological assays when possible.
Visualizing the Failure Modes
Caption: Decision logic for Leucine IS selection. Note the inevitable spectral overlap failure path for +1 Da standards compared to the manageable risk of retention time shifts with Deuterium.
Experimental Protocols for Validation
To scientifically justify your choice, you must run these two validation experiments.
Protocol A: The "Crosstalk" Evaluation (Crucial for C)
Purpose: To determine if the analyte concentration creates false signal in the IS channel.
-
Prepare ULOQ Sample: Prepare a sample containing only unlabeled Leucine at the Upper Limit of Quantitation (e.g., 1000 ng/mL). Do not add Internal Standard.
-
Prepare Blank: Inject a pure solvent blank.
-
Method: Run LC-MS/MS monitoring the IS transition (e.g., Leucine-2-13C transition).
-
Calculation:
-
Acceptance Criteria: The signal in the IS channel contributed by the analyte should be < 5% of the average IS response.
-
Prediction: For Leucine-2-13C, this will likely fail (expect >20% interference depending on concentration range).
-
Protocol B: The "Post-Column Infusion" Test (Crucial for Deuterium)
Purpose: To map matrix suppression zones relative to the RT shift.
-
Setup: Tee-in a constant infusion of the Internal Standard (Leucine-d3) into the flow stream after the column but before the MS source.
-
Injection: Inject a blank extracted biological matrix (e.g., plasma extract) via the LC column.
-
Observation: Monitor the baseline of the infused IS.
-
Analysis: Look for dips (suppression) or peaks (enhancement) in the baseline.
-
Overlay: Overlay the chromatogram of the analyte (from a separate injection).
-
Pass: If the analyte and the d3-IS elute in a region where the infusion baseline is flat.
-
Fail: If the d3-IS elutes 0.2 min earlier than the analyte, and that 0.2 min window aligns with a suppression dip caused by phospholipids.
-
References & Authority
-
WuXi AppTec DMPK. (2025). Internal Standards in LC-MS Bioanalysis: Which, When, and How. (Discusses the necessity of 4-5 Da mass difference to avoid crosstalk).
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (Detailed analysis of the Deuterium Isotope Effect and retention time shifts).
-
BenchChem. A Head-to-Head Battle of Internal Standards: N-Formyl-L-leucine-d3 vs. 13C-labeled. (Comparison of isotope effects and mass differences).
-
ResearchGate (Stokvis et al. / Jedziniak). Which internal standard? Deuterated or C13 enriched? (Expert consensus on stability and retention shifts).
-
ResolveMass Laboratories. Deuterated Standards for LC-MS Analysis. (Technical specifications on bond strength and elution behavior).
Sources
A Researcher's Guide to Standard Reference Materials for 13C-Amino Acid Isotopic Analysis
In the pursuit of robust and reproducible scientific findings, the importance of accuracy and precision in analytical measurements cannot be overstated. For researchers, scientists, and drug development professionals engaged in 13C-amino acid isotopic analysis, the use of standard reference materials (SRMs) is not merely a suggestion but a fundamental requirement for ensuring data quality and inter-laboratory comparability. This guide provides an in-depth comparison of key SRMs, outlines best practices for their use, and offers detailed experimental protocols to support your analytical workflows.
The Critical Role of Standardization in Isotopic Analysis
Stable isotope analysis of amino acids has become an indispensable tool across diverse fields, from metabolic research and drug development to ecology and geochemistry. The technique relies on measuring the ratio of the heavy isotope of carbon (¹³C) to its lighter, more abundant counterpart (¹²C). These ratios, often expressed in delta (δ) notation, can reveal intricate details about metabolic pathways, nutrient tracing, and environmental processes.
However, mass spectrometers, the workhorses of isotopic analysis, are susceptible to instrumental fractionation, which can introduce bias into the measured isotope ratios.[1] Standard reference materials, with their well-characterized isotopic compositions, are essential for calibrating instruments and correcting for this fractionation, thereby ensuring the accuracy and traceability of the data to international scales.[1]
A Comparative Overview of Key Standard Reference Materials
Several internationally recognized organizations, including the International Atomic Energy Agency (IAEA), the National Institute of Standards and Technology (NIST), and the United States Geological Survey (USGS), produce and distribute SRMs for stable isotope analysis.[1] The choice of an appropriate SRM depends on the specific amino acids of interest, the analytical technique employed, and the desired level of precision.
| Reference Material | Issuing Body | Matrix | Certified δ¹³C Value (‰ vs. VPDB) | Key Applications & Notes |
| USGS40 | USGS | L-glutamic acid | -26.39 ± 0.09 | A widely used organic reference material for calibrating δ¹³C and δ¹⁵N measurements in biological materials.[2][3] |
| USGS41 | USGS | L-glutamic acid | +37.76 | Enriched in ¹³C and ¹⁵N, used in conjunction with USGS40 for two-point calibration and to assess instrument linearity.[2] |
| USGS41a | USGS | L-glutamic acid | +36.55 | A replacement for the nearly exhausted USGS41, with improved chemical purity.[4][5] |
| IAEA-600 | IAEA | Caffeine | -27.771 ± 0.043 | While not an amino acid, it is a common organic reference material used for δ¹³C analysis. |
| NIST SRM 2389a | NIST | Amino Acids in 0.1 mol/L HCl | Not certified for isotopic composition, but for amino acid concentration. | Primarily intended for calibrating chromatographic instrumentation for the determination of amino acid concentrations.[6][7][8][9] However, the individual amino acids within can be characterized by the user as in-house standards. |
| IAEA-CH-6 | IAEA | Sucrose | -10.45 ± 0.03 | A secondary reference material for δ¹³C determination in organic materials.[10] |
Experimental Workflows for 13C-Amino Acid Isotopic Analysis
The successful application of SRMs hinges on a well-defined and validated experimental workflow. The following section details a typical protocol for the analysis of ¹³C in amino acids using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS), a common and powerful technique in this field.
Workflow for GC-C-IRMS Analysis of 13C-Amino Acids
Caption: Workflow for 13C-amino acid analysis by GC-C-IRMS.
Step-by-Step Protocol for Sample and Standard Preparation
-
Protein Hydrolysis:
-
Rationale: To liberate individual amino acids from the protein matrix.
-
Procedure: Weigh approximately 1-5 mg of dried, homogenized sample into a hydrolysis tube. Add 1 mL of 6 M HCl. Seal the tube under a nitrogen atmosphere to prevent oxidation and incubate at 110°C for 24 hours.[11]
-
-
Purification of Amino Acids:
-
Rationale: To remove interfering substances such as salts, lipids, and carbohydrates that can affect derivatization and chromatographic separation.
-
Procedure: Pass the hydrolyzed sample through a cation-exchange chromatography column (e.g., Dowex 50WX8). Wash the column with deionized water to remove impurities, then elute the amino acids with 2 M NH₄OH. Dry the eluted fraction under a stream of nitrogen.
-
-
Derivatization:
-
Rationale: To increase the volatility of the amino acids, making them amenable to gas chromatography. The N-acetyl-i-propyl (NAIP) esterification is a common method.
-
Procedure:
-
Esterification: Add 200 µL of isopropanol/acetyl chloride (4:1 v/v) to the dried amino acid extract. Heat at 100°C for 1 hour. Evaporate the reagent under nitrogen.
-
Acetylation: Add 100 µL of acetic anhydride/triethylamine (1:2 v/v). Heat at 60°C for 10 minutes. Evaporate the reagent under nitrogen.
-
Reconstitution: Re-dissolve the derivatized amino acids in a suitable solvent (e.g., ethyl acetate) for injection into the GC-C-IRMS.
-
-
-
Preparation of Standard Reference Materials:
-
Rationale: To create calibration standards that are treated identically to the samples, following the principle of identical treatment.
-
Procedure: Accurately weigh appropriate amounts of SRMs (e.g., USGS40 and USGS41a) and subject them to the same derivatization procedure as the samples. A series of dilutions may be necessary to match the concentration of the samples.
-
Instrumental Analysis and Data Processing
The derivatized samples and standards are then injected into the GC-C-IRMS system. The gas chromatograph separates the individual amino acid derivatives, which are then combusted to CO₂ gas. The isotope ratio mass spectrometer measures the ¹³C/¹²C ratio of the CO₂ derived from each amino acid.
The raw data is processed to calculate the final δ¹³C values. This involves peak integration and a two-point calibration using the measured values of the derivatized SRMs.
Logical Flow of Data Calibration
Caption: Two-point calibration logic for δ¹³C data.
Alternative Analytical Approaches: LC-MS/MS
While GC-C-IRMS is a gold standard for compound-specific isotope analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of amino acids.[7][12] NIST has developed methods using isotope dilution LC-MS/MS for assigning concentration values to their SRMs.[12] This technique is particularly valuable for clinical diagnostics and other applications where accurate quantification is paramount.
Conclusion: The Foundation of Reliable Isotopic Data
The judicious selection and proper use of standard reference materials are foundational to achieving high-quality, reproducible data in 13C-amino acid isotopic analysis. By understanding the characteristics of available SRMs and implementing rigorous, validated analytical protocols, researchers can ensure the integrity of their findings and contribute to the advancement of their respective fields. This guide serves as a starting point for establishing robust analytical practices and encourages a commitment to the principles of metrological traceability in all isotopic measurements.
References
-
Reference materials for stable isotope analysis. Wikipedia. [Link]
-
Reference Materials - Home. International Atomic Energy Agency. [Link]
-
Reference Materials | NIST. National Institute of Standards and Technology. [Link]
-
Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. UC Davis Stable Isotope Facility. [Link]
-
Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST. National Institute of Standards and Technology. [Link]
-
Certification of NIST Standard Reference Material 2389a, Amino Acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS. PubMed. [Link]
-
Reference Material 8548 IAEA-N-2. National Institute of Standards and Technology. [Link]
-
SRM 2389 - Certificate of Analysis. National Institute of Standards and Technology. [Link]
-
Standard Reference Material 2389a Amino Acids in 0.1 mol/L Hydrochloric Acid. National Institute of Standards and Technology. [Link]
-
Position‐specific 13C/12C analysis of amino acid carboxyl groups – automated flow‐injection analysis based on reaction with ninhydrin. Semantic Scholar. [Link]
-
Practical considerations for amino acid isotope analysis. Alexandra A Phillips. [Link]
-
Stable Isotopes - Reference Materials-Home. International Atomic Energy Agency. [Link]
-
(PDF) Working standards and analytical framework for CSIA: isotopic composition (δ13C, δ15N, and δ34S) of 21 amino acids and 7 nucleobases. ResearchGate. [Link]
-
IAEA-CH-6 - Reference Materials-Home. International Atomic Energy Agency. [Link]
-
13C-Stable Isotope Labeling. UNT Research - University of North Texas. [Link]
-
A new organic reference material, l-glutamic acid, USGS41a, for δ(13) C and δ(15) N measurements - a replacement for USGS41. PubMed. [Link]
-
Amino acid reference materials used in this study and their compound-specific isotope analysis (CSIA) delta values. ResearchGate. [Link]
-
Practical considerations for amino acid isotope analysis. OUCI. [Link]
-
Two new organic reference materials for δ13C and δ15N measurements and a new value for the δ13C of NBS 22 oil. USGS.gov. [Link]
-
A new organic reference material, l -glutamic acid, USGS41a, for δ 13 C and δ 15 N measurements − a replacement for USGS41. ResearchGate. [Link]
-
New Amino Acid Reference Materials for Stable Nitrogen Isotope Analysis. J-Stage. [Link]
-
Report of Investigation. National Institute of Standards and Technology. [Link]
Sources
- 1. Reference materials for stable isotope analysis - Wikipedia [en.wikipedia.org]
- 2. Two new organic reference materials for δ13C and δ15N measurements and a new value for the δ13C of NBS 22 oil | U.S. Geological Survey [usgs.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. A new organic reference material, l-glutamic acid, USGS41a, for δ(13) C and δ(15) N measurements - a replacement for USGS41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reference Materials | NIST [nist.gov]
- 7. Certification of NIST standard reference material 2389a, amino acids in 0.1 mol/L HCl--quantification by ID LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Reference Materials-IAEA-CH-6 [analytical-reference-materials.iaea.org]
- 11. alexandraatleephillips.com [alexandraatleephillips.com]
- 12. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]
Safety Operating Guide
Operational Safety & Handling Protocol: DL-Leucine-2-13C
Executive Summary & Risk Profile
DL-Leucine-2-13C is a stable isotope-labeled amino acid. Unlike Carbon-14 (
However, this compound is a high-value reagent often used as an internal standard in Mass Spectrometry (MS) and metabolic flux analysis. The primary operational risk is not acute toxicity to the researcher, but biological contamination (e.g., keratin from skin, natural abundance leucine) compromising the isotopic purity of the sample.
Hazard Classification (GHS):
-
Toxicity: Non-Hazardous (Standard Amino Acid).[1]
-
Physical State: Crystalline Powder.
-
Primary Risk: Dust inhalation (nuisance) and Cross-Contamination.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are designed to protect the researcher from dust and the sample from biological contamination .
| PPE Category | Specification | Operational Logic (The "Why") |
| Hand Protection | Nitrile Gloves (Powder-Free) (Thickness: ≥ 4 mil) | Latex is prohibited in MS workflows due to polymer leaching that interferes with spectra. Powder-free prevents particulate contamination of the isotope. |
| Body Protection | Lab Coat (Fitted Cuffs) (Material: Cotton/Polyester blend) | Elastic/fitted cuffs are critical to prevent skin cells (keratin) from falling into the sample during weighing. Street clothes are a major source of dust/fiber contamination. |
| Eye Protection | Safety Glasses with Side Shields (ANSI Z87.1 Compliant) | Protects against powder drift. Contact lenses should be avoided in powder handling areas to prevent particle entrapment. |
| Respiratory | N95 Mask (Optional) or Fume Hood | While not toxic, amino acid dust can irritate mucous membranes. Handling inside a fume hood is preferred to control airflow and prevent sample loss. |
⚠️ Critical Protocol: The "Double-Glove" Technique
For applications requiring high isotopic purity (e.g., trace quantification):
-
Inner Glove: Standard Nitrile (tucked under lab coat cuff).
-
Outer Glove: Long-cuff Nitrile (pulled over lab coat cuff).
-
Reasoning: This creates a seal that prevents skin flakes from the wrist area from contaminating the weighing boat.
Operational Workflow: Contamination Control Loop
The following diagram illustrates the workflow designed to maintain isotopic integrity while ensuring user safety.
Figure 1: Operational workflow emphasizing temperature equilibration and contamination checkpoints.
Detailed Handling Procedures
A. Preparation & Weighing
-
Temperature Equilibration: Remove the vial from the freezer and let it warm to room temperature before opening.
-
Causality: Opening a cold vial causes atmospheric moisture to condense inside, hydrolyzing the powder and altering the weight/concentration accuracy.
-
-
Static Control: Use an anti-static gun or polonium strip near the balance.
-
Causality: Amino acid powders are prone to static charge, causing them to "jump" off the spatula, leading to loss of expensive isotope and inaccurate weighing.
-
-
Tool Cleaning: Wipe spatulas with 70% Ethanol or Methanol prior to use to remove residual detergents.
B. Solvation
-
Solvent Choice: Use HPLC-grade or LC-MS grade water/solvents.
-
Vortexing: DL-Leucine has moderate solubility in water (~24 g/L). Vortex ensures complete dissolution.
-
Labeling: Clearly mark the vial as "13C-Labeled" to distinguish it from natural abundance leucine stocks.
Waste Disposal & Emergency Response
Disposal Protocol
DL-Leucine-2-13C is biodegradable and generally non-hazardous. However, regulatory compliance dictates:
-
Dry Powder: Dispose of in Solid Chemical Waste containers. Do not throw in regular trash to avoid confusion with hazardous powders.
-
Aqueous Solution: If dissolved in water/buffer, dispose of in Aqueous Waste .
-
Organic Solution: If dissolved in methanol/acetonitrile, dispose of in Solvent Waste .
Emergency Measures
-
Inhalation: Move to fresh air. If coughing persists, seek medical attention (rare).
-
Eye Contact: Flush with water for 15 minutes. The powder is a mechanical irritant.
-
Spill (Dry): DO NOT WET. Sweep up carefully to avoid generating dust. If the spill is on a clean surface, recover the material if isotopic purity is not critical; otherwise, discard.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. United States Department of Labor. [Link]
-
National Institutes of Health (NIH). (2025). A framework for personal protective equipment use in laboratories. [Link]
-
University of California, Berkeley. (n.d.). Procedures for Work with Radioactive Materials (Contrast Reference). EH&S. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
